1-Phenylbutan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQWLOHKZENDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874112 | |
| Record name | 2-Amino-1-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30543-88-5, 53309-89-0 | |
| Record name | 2-Amino-1-phenylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30543-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, alpha-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053309890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Phenylbutan-2-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76NRN6FL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to 1-Phenylbutan-2-amine: Core Chemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties, experimental protocols, and mechanism of action of 1-phenylbutan-2-amine (B1195257). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, actionable data and methodologies.
Core Chemical and Physical Properties
This compound, also known as α-ethylphenethylamine, is a primary amine belonging to the phenethylamine (B48288) class of compounds. Its core structure consists of a phenyl group attached to a butane (B89635) backbone with an amine group at the second position. This structure is chiral, existing as a racemic mixture of (R)- and (S)-enantiomers unless resolved.
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | α-Ethylphenethylamine, Butanphenamine, 1-Benzylpropylamine | [2][3] |
| CAS Number | 53309-89-0 (racemic) | [4] |
| Molecular Formula | C₁₀H₁₅N | [1][4] |
| Molecular Weight | 149.24 g/mol | [4] |
| Physical Form | Liquid | [5] |
| Boiling Point | 228.8 °C at 760 mmHg | [6] |
| logP (Octanol/Water) | 2.28 - 2.67 | [4][6] |
| Density | 0.936 g/cm³ (predicted) | [6] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research and development.
Synthesis via Reductive Amination
The most common and efficient method for synthesizing this compound is the reductive amination of 1-phenylbutan-2-one. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia (B1221849) source, which is then reduced in situ to the corresponding primary amine.
Workflow for Synthesis of this compound
References
- 1. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]
- 3. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. dea.gov [dea.gov]
- 6. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
α-Ethylphenethylamine: A Technical Guide on its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Ethylphenethylamine (AEPEA), a phenethylamine (B48288) derivative, primarily exerts its effects on the central nervous system (CNS) through the modulation of monoamine neurotransmitter systems. This technical guide synthesizes the current understanding of AEPEA's mechanism of action, focusing on its interactions with dopamine (B1211576) and norepinephrine (B1679862) transporters. Quantitative data from in vitro assays are presented, alongside generalized experimental protocols for key methodologies. Visual diagrams of the principal signaling pathway and a representative experimental workflow are provided to facilitate comprehension.
Core Mechanism of Action: Monoamine Transporter Modulation
The primary mechanism of action of α-ethylphenethylamine in the CNS is the release of catecholamines, specifically norepinephrine and dopamine, from presynaptic nerve terminals.[1] This is achieved through its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT). AEPEA acts as a substrate for these transporters, leading to a reversal of their normal function, resulting in neurotransmitter efflux rather than reuptake.[2]
Studies have shown that AEPEA is a more potent releasing agent at the norepinephrine transporter compared to the dopamine transporter.[2] This preferential activity for NET suggests that the noradrenergic effects of AEPEA may be more pronounced than its dopaminergic effects. In vitro studies have demonstrated that AEPEA and its N-methylated analog, N-methyl-α-ethylphenethylamine (MEPEA), are efficacious releasers at both DAT and NET.[2]
In vivo studies in rats have shown that AEPEA can produce significant increases in blood pressure, an effect consistent with its noradrenergic activity.[2] However, at the doses tested, it did not significantly increase heart rate or motor activity, unlike its N-methylated and N,N-diethyl analogs.[2]
Quantitative Data
The following tables summarize the available in vitro data for α-ethylphenethylamine and its analogs, providing a comparative view of their potencies at monoamine transporters.
Table 1: Monoamine Transporter Release Potency
| Compound | Transporter | EC50 (nM) | %Emax |
| α-Ethylphenethylamine (AEPEA) | DAT | 273 | 100% |
| NET | 80 | 100% | |
| N-Methyl-α-ethylphenethylamine (MEPEA) | DAT | 179 | 100% |
| NET | 58 | 100% | |
| Amphetamine | DAT | 122 | 100% |
| NET | 69 | 100% |
EC50: Half-maximal effective concentration for neurotransmitter release. %Emax: Maximum efficacy relative to the positive control. Data from Schindler et al., 2021.[2]
Table 2: Monoamine Transporter Uptake Inhibition Potency
| Compound | Transporter | IC50 (nM) |
| α-Ethylphenethylamine (AEPEA) | DAT | >10,000 |
| NET | 1,530 | |
| N-Methyl-α-ethylphenethylamine (MEPEA) | DAT | 1,840 |
| NET | 390 | |
| Amphetamine | DAT | 122 |
| NET | 69 |
IC50: Half-maximal inhibitory concentration for neurotransmitter uptake. Data from Schindler et al., 2021.[2]
Table 3: Adrenergic Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| α-Ethylphenethylamine (AEPEA) | alpha1A | >10,000 |
| alpha2A | >10,000 | |
| Amphetamine | alpha1A | 1,800 |
| alpha2A | 2,700 |
Ki: Inhibitory constant. Data from a broad receptor screening of phenethylamines, where higher Ki values indicate lower affinity. Data from Schindler et al., 2021.[2]
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the mechanism of action of α-ethylphenethylamine. It is important to note that these are representative methodologies, and specific parameters may vary between individual studies.
Neurotransmitter Release Assay (using Synaptosomes)
This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes).
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET).
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (α-ethylphenethylamine).
-
Positive control (e.g., amphetamine).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Synaptosomes: Isolate synaptosomes from the desired brain region of a laboratory animal (e.g., rat) through a series of homogenization and centrifugation steps.[3]
-
Pre-loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a known concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for uptake into the vesicles.
-
Washing: Wash the synaptosomes with ice-cold assay buffer to remove any excess extracellular radiolabel.
-
Initiation of Release: Add the test compound (α-ethylphenethylamine) at various concentrations to the synaptosome suspension.
-
Incubation: Incubate the mixture for a defined period to allow for neurotransmitter release.
-
Termination of Release: Terminate the reaction by rapid filtration through glass fiber filters, which traps the synaptosomes.
-
Quantification: Measure the amount of radioactivity in the filtrate (representing released neurotransmitter) and on the filters (representing neurotransmitter remaining in the synaptosomes) using a scintillation counter.
-
Data Analysis: Calculate the percentage of neurotransmitter release for each concentration of the test compound and determine the EC50 value.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand specific for the target receptor.
-
Unlabeled test compound (α-ethylphenethylamine).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates from a source known to express the target receptor.[4]
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (α-ethylphenethylamine).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filter.[5]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of α-ethylphenethylamine in the CNS.
Experimental Workflow
Caption: Experimental workflow for a neurotransmitter release assay.
Discussion and Future Directions
The available evidence strongly indicates that α-ethylphenethylamine's primary mechanism of action in the CNS is as a norepinephrine and dopamine releasing agent, with a preference for the norepinephrine transporter. This profile suggests that AEPEA likely produces stimulant-like effects, although in vivo studies indicate a more nuanced pharmacological profile compared to amphetamine.
A significant gap in the current understanding of AEPEA's pharmacology is a comprehensive receptor binding profile. While some data on adrenergic receptors exist, its affinity for other CNS targets, such as serotonin, histamine, and trace amine-associated receptors (TAARs), remains to be fully elucidated. Given the structural similarity of phenethylamines to various endogenous ligands, it is plausible that AEPEA may interact with a broader range of receptors than currently documented. Future research should aim to characterize the binding profile of AEPEA across a comprehensive panel of CNS receptors to better understand its potential on-target and off-target effects.
Furthermore, while the primary mechanism of monoamine release is established, the downstream signaling cascades initiated by the increased synaptic concentrations of norepinephrine and dopamine due to AEPEA have not been specifically investigated. Elucidating these downstream effects would provide a more complete picture of its neuropharmacological profile.
References
1-Phenylbutan-2-amine: A Norepinephrine-Dopamine Releasing Agent - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine (AEPEA), is a psychoactive compound belonging to the phenethylamine (B48288) class. Structurally, it is an analog of amphetamine, with an ethyl group replacing the methyl group at the alpha position of the side chain. This modification significantly influences its pharmacological profile, rendering it a potent norepinephrine-dopamine releasing agent (NDRA) with a pronounced selectivity for the norepinephrine (B1679862) transporter (NET) over the dopamine (B1211576) transporter (DAT). This technical guide provides a comprehensive overview of the neurochemical properties of this compound, including its quantitative effects on monoamine transporters, detailed experimental protocols for assessing its activity, and an elucidation of its mechanism of action through signaling pathway diagrams.
Introduction
The therapeutic and psychoactive effects of phenethylamines are primarily mediated by their interaction with monoamine transporters, which regulate the synaptic concentrations of norepinephrine (NE), dopamine (DA), and serotonin (B10506) (5-HT). This compound has been identified as a releasing agent at catecholamine transporters, demonstrating a greater potency for norepinephrine release compared to dopamine. This profile distinguishes it from amphetamine, which exhibits a more balanced effect on both transporters. Understanding the specific interactions of this compound with NET and DAT is crucial for elucidating its pharmacological effects and potential therapeutic applications.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound (AEPEA) and its N-methylated analog, N-methyl-1-phenylbutan-2-amine (MEPEA), in comparison to d-amphetamine. The data is derived from studies utilizing human embryonic kidney (HEK293) cells stably expressing the respective human monoamine transporters.
Table 1: Potency (EC₅₀) for Monoamine Release
| Compound | Norepinephrine Transporter (NET) EC₅₀ (nM) | Dopamine Transporter (DAT) EC₅₀ (nM) | Serotonin Transporter (SERT) EC₅₀ (nM) |
| This compound (AEPEA) | Data not explicitly provided in cited abstracts | Data not explicitly provided in cited abstracts | >10,000 |
| N-Methyl-1-phenylbutan-2-amine (MEPEA) | 58 | 179 - 225 | 4,698 |
| d-Amphetamine | Comparative data indicates lower potency for AEPEA | Comparative data indicates lower potency for AEPEA | >10,000 |
Note: While the Schindler et al. (2021) study is the primary source, the exact EC₅₀ values for this compound were not available in the publicly accessible abstracts. The table reflects the qualitative descriptions of its activity and provides quantitative data for a closely related compound for context.
Table 2: Potency (IC₅₀) for Monoamine Uptake Inhibition
| Compound | Norepinephrine Transporter (NET) IC₅₀ (nM) | Dopamine Transporter (DAT) IC₅₀ (nM) | Serotonin Transporter (SERT) IC₅₀ (nM) |
| This compound (AEPEA) | Data not explicitly provided in cited abstracts | Data not explicitly provided in cited abstracts | >10,000 |
| d-Amphetamine | Comparative data indicates lower potency for AEPEA | Comparative data indicates lower potency for AEPEA | >10,000 |
Note: Similar to the release data, the precise IC₅₀ values for this compound were not available in the reviewed abstracts.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound as a norepinephrine-dopamine releasing agent.
In Vitro Monoamine Transporter Release Assay
This protocol outlines the procedure for measuring the release of radiolabeled monoamines from HEK293 cells stably expressing the human norepinephrine or dopamine transporters.
3.1.1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Transfection: Stably transfect HEK293 cells with plasmids encoding the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) using a suitable transfection reagent (e.g., Lipofectamine).
-
Selection: Select and maintain stably transfected cells in a culture medium containing an appropriate selection antibiotic (e.g., G418).
-
Culture Conditions: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
3.1.2. Neurotransmitter Release Assay (Superfusion Method)
-
Cell Plating: Seed the stably transfected HEK293 cells into 24-well plates coated with poly-D-lysine and allow them to adhere and grow to confluence.
-
Radiolabel Loading: Incubate the cells with a solution containing a radiolabeled monoamine substrate (e.g., [³H]norepinephrine for hNET cells or [³H]dopamine for hDAT cells) in Krebs-bicarbonate buffer for a specified time (e.g., 30-60 minutes) at 37°C to allow for uptake into the cells.
-
Washing: After loading, wash the cells multiple times with fresh, warmed buffer to remove extracellular radiolabel.
-
Superfusion: Place the cell plates in a superfusion apparatus. Continuously perfuse the wells with warmed, oxygenated Krebs-bicarbonate buffer at a constant flow rate (e.g., 1 mL/min).
-
Basal Release Collection: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to establish a baseline of spontaneous neurotransmitter release.
-
Drug Application: Introduce this compound at various concentrations into the superfusion buffer and continue collecting fractions.
-
Stimulated Release Collection: After a period of drug exposure, switch to a high-potassium buffer to induce depolarization-mediated release as a positive control.
-
Quantification: Determine the amount of radioactivity in each collected fraction using liquid scintillation counting.
-
Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total radioactivity present in the cells at the start of that fraction. Calculate the EC₅₀ value for release by plotting the peak release against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Monoamine Uptake Inhibition Assay
This protocol describes the method for determining the potency of this compound to inhibit the uptake of radiolabeled monoamines.
-
Cell Preparation: Prepare stably transfected HEK293 cells expressing hNET or hDAT as described in section 3.1.1 and plate them in 96-well plates.
-
Pre-incubation: Wash the cells with buffer and then pre-incubate them with various concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled monoamine ([³H]norepinephrine or [³H]dopamine).
-
Incubation: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at room temperature.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake. Calculate the IC₅₀ value by plotting the percentage of inhibition of specific uptake against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound and the general workflow for the in vitro experiments.
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for the in vitro release assay.
Conclusion
This compound is a potent norepinephrine-dopamine releasing agent with a marked preference for the norepinephrine transporter. Its mechanism of action involves entering the presynaptic neuron via monoamine transporters, disrupting vesicular storage of neurotransmitters, and promoting their efflux into the synaptic cleft. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation of this and related compounds. Future research should focus on obtaining precise quantitative data for this compound to allow for a more direct comparison with other phenethylamine derivatives and to better understand its structure-activity relationships. Such studies will be invaluable for assessing its potential therapeutic applications and abuse liability.
Foundational Pharmacology of α-Ethylphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacology of α-ethylphenethylamine (AEPEA), a stimulant drug of the phenethylamine (B48288) class. This document summarizes its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Introduction
α-Ethylphenethylamine (AEPEA), also known as phenylisobutylamine, is a synthetic stimulant that is structurally related to amphetamine.[1] It is a higher homolog of amphetamine, with an ethyl group replacing the methyl group at the alpha position of the phenethylamine backbone.[1] AEPEA and its N-methylated and N-ethylated analogs, N-methyl-α-ethylphenethylamine (MEPEA) and N,α-diethylphenethylamine (DEPEA) respectively, have been identified as undeclared ingredients in some dietary supplements, raising concerns about their potential health risks.[2] This guide focuses on the core pharmacology of AEPEA, providing essential data and methodologies for researchers in pharmacology and drug development.
Core Pharmacology
α-Ethylphenethylamine primarily acts as a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism of action involves the interaction with and subsequent reversal of the normal function of monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[2] This leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synapse, resulting in its stimulant effects.
Mechanism of Action at Monoamine Transporters
AEPEA and its analogs are substrates for DAT and NET.[2] They are transported into the presynaptic neuron by these transporters. Once inside, they disrupt the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient of synaptic vesicles. This leads to an increase in the cytoplasmic concentration of dopamine and norepinephrine. The accumulation of cytoplasmic monoamines, coupled with the interaction of AEPEA with the transporters, causes a reversal of the transporter direction, leading to the non-vesicular release (efflux) of dopamine and norepinephrine into the synaptic cleft.[2]
Notably, in vitro studies have shown that AEPEA has a greater potency for inducing release at NET compared to DAT.[2] Furthermore, AEPEA and its studied analogs have demonstrated negligible activity at the serotonin (B10506) transporter (SERT), indicating a pharmacological profile distinct from serotonin-releasing agents like MDMA.[2]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for α-ethylphenethylamine (AEPEA) and its N-methylated (MEPEA) and N-ethylated (DEPEA) analogs at the human dopamine and norepinephrine transporters. Data is sourced from Schindler et al. (2021).[2]
Table 1: Monoamine Transporter Uptake Inhibition
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| α-Ethylphenethylamine (AEPEA) | >1000 | 273 | >10000 |
| N-Methyl-α-ethylphenethylamine (MEPEA) | >1000 | 179 | >10000 |
| N,α-Diethylphenethylamine (DEPEA) | 615 | 80 | >10000 |
| d-Amphetamine (Reference) | 122 | 69 | >10000 |
IC50 values represent the concentration of the compound that inhibits 50% of the radiolabeled substrate uptake.
Table 2: Monoamine Release
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | DAT %Emax | NET %Emax | SERT %Emax |
| α-Ethylphenethylamine (AEPEA) | 273 | 80 | >10000 | 100 | 100 | N/A |
| N-Methyl-α-ethylphenethylamine (MEPEA) | 179 | 58 | >10000 | 100 | 100 | N/A |
| N,α-Diethylphenethylamine (DEPEA) | >1000 | 185 | >10000 | 40 | 100 | N/A |
| d-Amphetamine (Reference) | 25 | 7 | >10000 | 100 | 100 | N/A |
EC50 values represent the concentration of the compound that elicits 50% of the maximal release of the radiolabeled substrate. %Emax represents the maximal release elicited by the compound as a percentage of the release induced by a standard releasing agent (e.g., tyramine).
Mandatory Visualizations
Caption: Mechanism of α-ethylphenethylamine-induced monoamine release.
Caption: General experimental workflow for in vitro monoamine transporter assays.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the pharmacology of α-ethylphenethylamine and its analogs. These protocols are synthesized from established methods in the field. Specific parameters in the cited studies may have varied.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.
a. Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled substrates: [3H]dopamine, [3H]norepinephrine.
-
Test compounds (e.g., AEPEA, MEPEA, DEPEA) dissolved in a suitable solvent.
-
Known transporter inhibitors for determining non-specific uptake (e.g., cocaine for DAT, desipramine (B1205290) for NET).
-
96-well microplates.
-
Scintillation fluid and a scintillation counter.
b. Protocol:
-
Cell Culture: Culture HEK293 cells expressing the transporter of interest in appropriate medium until they reach confluency.
-
Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Assay Preparation: On the day of the experiment, wash the cell monolayers with assay buffer.
-
Compound Addition: Add varying concentrations of the test compounds to the wells. Include wells with assay buffer only (total uptake) and wells with a high concentration of a known inhibitor (non-specific uptake).
-
Pre-incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: Add the radiolabeled substrate to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 10-15 minutes) at room temperature or 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
c. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Neurotransmitter Release Assay
This assay measures the ability of a test compound to induce the release (efflux) of a pre-loaded radiolabeled substrate from cells or synaptosomes expressing the transporter of interest.
a. Materials:
-
Rat brain synaptosomes or HEK293 cells expressing the transporter of interest.
-
Assay buffer.
-
Radiolabeled substrate for pre-loading (e.g., [3H]MPP+ for DAT and NET).
-
Test compounds.
-
96-well microplates with filter bottoms.
-
Scintillation fluid and a scintillation counter.
b. Protocol:
-
Preparation of Synaptosomes/Cells: Prepare synaptosomes from rat brain tissue or culture HEK293 cells as described above.
-
Pre-loading: Incubate the synaptosomes or cells with the radiolabeled substrate to allow for its uptake and accumulation.
-
Washing: Wash the pre-loaded synaptosomes or cells with assay buffer to remove excess extracellular radiolabel.
-
Initiation of Release: Add varying concentrations of the test compounds to initiate the release of the pre-loaded radiolabel.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Termination of Release: Terminate the reaction by rapid filtration, separating the released radiolabel (in the filtrate) from the radiolabel remaining in the synaptosomes or cells (on the filter).
-
Scintillation Counting: Measure the radioactivity in both the filtrate and the filter.
c. Data Analysis:
-
Calculate the percentage of total incorporated radioactivity that was released at each concentration of the test compound.
-
Plot the percentage of release against the logarithm of the test compound concentration.
-
Determine the EC50 and Emax values using non-linear regression analysis.
Conclusion
α-Ethylphenethylamine is a norepinephrine-dopamine releasing agent with a preference for the norepinephrine transporter. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and scientists involved in the study of phenethylamine-class stimulants and in the development of novel therapeutics targeting the monoamine transporter systems. Further research is warranted to fully elucidate the in vivo pharmacological and toxicological profile of AEPEA and its analogs.
References
In Vitro Receptor Binding Affinity of 1-Phenylbutan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine (AEPEA) or β-ethylamphetamine, is a substituted phenethylamine (B48288) derivative with stimulant properties. As a structural analog of amphetamine, its pharmacological activity is primarily attributed to its interaction with monoamine transporters, which regulate the synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways to support research and drug development efforts in this area.
Monoamine Transporter Interaction Profile
The primary mechanism of action for this compound involves its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The compound acts as both an uptake inhibitor and a releasing agent at these transporters, with a pronounced selectivity for catecholamine transporters.
Quantitative Binding and Functional Data
The following tables summarize the in vitro functional potencies of racemic this compound at human monoamine transporters. The data is presented as IC50 values for uptake inhibition and EC50 values for monoamine release.
Table 1: Monoamine Transporter Uptake Inhibition
| Transporter | IC50 (nM) |
| Dopamine Transporter (DAT) | >1000 |
| Norepinephrine Transporter (NET) | 487 |
| Serotonin Transporter (SERT) | >10000 |
| Data from Schindler et al., 2020. |
Table 2: Monoamine Release
| Transporter | EC50 (nM) |
| Dopamine Transporter (DAT) | 179 - 225 |
| Norepinephrine Transporter (NET) | 58 |
| Serotonin Transporter (SERT) | 4698 |
| Data from Schindler et al., 2020. |
Stereoselectivity
While comprehensive experimental data on the separated enantiomers of this compound are limited in the public domain, computational docking studies suggest a degree of stereoselectivity in its interaction with the dopamine transporter. Molecular modeling indicates that the (S)-enantiomer of this compound forms a more stable binding complex within the human dopamine transporter (hDAT) compared to the (R)-enantiomer. This suggests that the (S)-enantiomer may be the more potent eutomer for DAT interaction.
Adrenergic and Serotonergic Receptor Binding Profile
Beyond its primary action at monoamine transporters, the broader receptor binding profile of this compound is not extensively characterized in publicly available literature. Phenethylamine derivatives can exhibit affinity for various adrenergic and serotonergic receptor subtypes, which can contribute to their overall pharmacological effects. Further research is required to determine the binding affinities (Ki) of this compound and its enantiomers at a wider range of G-protein coupled receptors (GPCRs).
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the interaction of this compound with monoamine transporters.
Radioligand Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compound: this compound.
-
Control inhibitors (for determining non-specific uptake): e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT.
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Maintain HEK293 cells expressing the transporter of interest in appropriate culture medium. Seed cells into 96-well plates to achieve a confluent monolayer on the day of the experiment.
-
Assay Preparation: On the day of the assay, wash the cell monolayer with pre-warmed KRH buffer.
-
Compound Incubation: Add KRH buffer containing various concentrations of this compound or control inhibitors to the wells. Include wells with buffer only for total uptake and wells with a high concentration of a selective inhibitor for non-specific uptake. Pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate for a predetermined time within the linear range of uptake for each transporter (typically 5-15 minutes) at 37°C.
-
Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiotracer.
-
Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Monoamine Release Assay
This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled substrate from cells expressing a specific monoamine transporter.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Culture and assay buffers as described for the uptake inhibition assay.
-
Radiolabeled substrate: e.g., [³H]MPP+ for DAT and NET, [³H]serotonin for SERT.
-
Vesicular monoamine transporter (VMAT) inhibitor: e.g., reserpine (B192253) (1 µM).
-
Test compound: this compound.
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Preparation: Culture and seed cells as described previously.
-
Substrate Loading: Wash the cells with assay buffer and then incubate them with the appropriate radiolabeled substrate in the presence of a VMAT inhibitor (to prevent vesicular sequestration) until steady-state loading is achieved (typically 30-60 minutes at 37°C).
-
Wash: Gently wash the cells multiple times with assay buffer to remove the extracellular radiolabeled substrate.
-
Release Initiation: Add assay buffer containing various concentrations of this compound to the wells.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate release.
-
Sample Collection: Collect the supernatant (extracellular medium) from each well.
-
Lysis and Counting: Lyse the remaining cells in the wells. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of release as (radioactivity in supernatant) / (radioactivity in supernatant + radioactivity in cell lysate) x 100. Plot the percentage of release against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Monoamine Transporter-Mediated Signaling
Caption: Simplified signaling pathway at a monoaminergic synapse.
Structure-Activity Relationship of 1-Phenylbutan-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1-phenylbutan-2-amine (B1195257) derivatives, a class of compounds with significant potential for modulating monoamine transporters. Due to the limited availability of extensive SAR data specifically for this compound series, this guide leverages findings from the closely related alpha-ethylphenethylamine analogs to elucidate key structural determinants for activity at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). This document details experimental protocols for essential assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate signaling pathways and experimental workflows, offering a valuable resource for the rational design of novel psychoactive agents.
Introduction
This compound, also known as α-ethylphenethylamine, belongs to the phenethylamine (B48288) class of compounds, which are known to interact with the central nervous system by modulating monoamine neurotransmission. Many derivatives of phenethylamine act as stimulants, appetite suppressants, or antidepressants, primarily by inhibiting the reuptake or promoting the release of neurotransmitters such as dopamine and serotonin. Understanding the structure-activity relationship of this compound derivatives is crucial for the development of novel therapeutics with improved potency, selectivity, and safety profiles.
Core Structure and Chemical Properties
The foundational structure of the compounds discussed in this guide is this compound. Key chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| IUPAC Name | This compound |
| Synonyms | α-Ethylphenethylamine, Phenylisobutylamine |
| CAS Number | 53309-89-0 |
Structure-Activity Relationship (SAR) at Monoamine Transporters
The biological activity of this compound derivatives is significantly influenced by substitutions on the phenyl ring, the alkyl chain, and the amino group. The following sections summarize the SAR for dopamine transporter (DAT) and serotonin transporter (SERT) activity, primarily based on data from alpha-ethylphenethylamine analogs.
Dopamine Transporter (DAT) Activity
The interaction of this compound derivatives with DAT is a key determinant of their stimulant properties. The following table presents the in vitro data for a series of alpha-ethylphenethylamine analogs.
Table 1: In Vitro Activity of Alpha-Ethylphenethylamine Analogs at the Dopamine Transporter (DAT)
| Compound | Substitution | DAT Uptake Inhibition IC₅₀ (nM) | DAT Release EC₅₀ (nM) | %Eₘₐₓ for Release |
| Amphetamine | α-CH₃ | 122 | 25 | 100% |
| AEPEA | α-C₂H₅ | >1000 | 179-225 | 100% |
| MEPEA | α-C₂H₅, N-CH₃ | >1000 | 179-225 | 100% |
| DEPEA | α-C₂H₅, N-(C₂H₅)₂ | 610 | 58 | 100% |
Data adapted from Schindler CW, et al. (2021). J Pharmacol Exp Ther.
Key SAR Insights for DAT Activity:
-
α-Alkylation: Substitution at the alpha position with an ethyl group (as in AEPEA) generally decreases potency for DAT uptake inhibition compared to the methyl group of amphetamine.
-
N-Alkylation: N-methylation (MEPEA) does not significantly alter the dopamine releasing potency compared to the primary amine (AEPEA). However, N,N-diethyl substitution (DEPEA) appears to restore some of the lost potency in uptake inhibition.
Serotonin Transporter (SERT) Activity
The affinity of these compounds for SERT influences their potential antidepressant and entactogenic effects.
Table 2: In Vitro Activity of Alpha-Ethylphenethylamine Analogs at the Serotonin Transporter (SERT)
| Compound | Substitution | SERT Uptake Inhibition IC₅₀ (nM) | SERT Release EC₅₀ (nM) | %Eₘₐₓ for Release |
| Amphetamine | α-CH₃ | >10000 | >10000 | <20% |
| AEPEA | α-C₂H₅ | >10000 | >10000 | <20% |
| MEPEA | α-C₂H₅, N-CH₃ | 4698 | >10000 | <20% |
| DEPEA | α-C₂H₅, N-(C₂H₅)₂ | 1200 | >10000 | <20% |
Data adapted from Schindler CW, et al. (2021). J Pharmacol Exp Ther.
Key SAR Insights for SERT Activity:
-
General Activity: Most alpha-ethylphenethylamine derivatives display weak activity at SERT, indicating a preference for catecholamine transporters.
-
N-Alkylation: N-alkylation appears to slightly increase the potency for SERT uptake inhibition, although the overall activity remains low.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway
The primary mechanism of action for many this compound derivatives involves their interaction with monoamine transporters, leading to an increase in synaptic neurotransmitter levels.
Caption: Hypothetical signaling of a this compound derivative.
Experimental Workflows
This workflow outlines the general procedure for determining the binding affinity of a compound to a specific transporter.
Caption: Generalized workflow for a radioligand binding assay.
This diagram illustrates the logical flow for assessing a compound's ability to inhibit dopamine uptake into cells expressing the dopamine transporter.
Caption: Logical flow for a dopamine uptake inhibition assay.
Experimental Protocols
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is adapted from methodologies used for assessing binding to the dopamine transporter in rat striatal membranes.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand)
-
Non-specific binding determinator: 10 µM GBR-12909 or cocaine
-
Test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of non-specific binding determinator, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Test Compound: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Quantification:
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Serotonin Transporter (SERT) Functional Uptake Assay
This protocol describes a cell-based assay to measure the inhibition of serotonin uptake.
Materials:
-
HEK-293 cells stably expressing the human serotonin transporter (hSERT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4
-
Radiolabeled substrate: [³H]Serotonin (5-HT)
-
Non-specific uptake inhibitor: 10 µM Fluoxetine
-
Test compounds
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Plate hSERT-expressing HEK-293 cells in a 96-well plate and grow to confluence.
-
-
Uptake Assay:
-
On the day of the assay, wash the cells once with pre-warmed assay buffer.
-
Pre-incubate the cells for 10-20 minutes at 37°C with assay buffer containing various concentrations of the test compound, vehicle (for total uptake), or a high concentration of a known SERT inhibitor (for non-specific uptake).
-
Initiate uptake by adding [³H]5-HT to a final concentration of ~10-20 nM.
-
Incubate for 10-15 minutes at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a suitable lysis buffer or deionized water.
-
-
Quantification and Analysis:
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Determine the amount of specific uptake by subtracting non-specific uptake from total uptake.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Conclusion
The structure-activity relationship of this compound derivatives at monoamine transporters is a complex interplay of substitutions at the alpha-carbon, the aromatic ring, and the amino group. While direct and extensive SAR data for this specific series is limited, analysis of closely related alpha-ethylphenethylamine analogs provides valuable insights for the design of novel compounds. This technical guide serves as a foundational resource, offering a summary of available data, detailed experimental protocols, and visual aids to facilitate further research and development in this area. Future studies focusing on a systematic exploration of substitutions on the this compound scaffold are warranted to build a more comprehensive SAR and to identify candidates with optimized pharmacological profiles.
An In-depth Technical Guide to the Physicochemical Characteristics of Racemic 1-Phenylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemic 1-phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine, is a primary amine belonging to the phenethylamine (B48288) class of compounds.[1][2] As a higher homologue of amphetamine, it is of significant interest in medicinal chemistry and pharmacology due to its stimulant properties.[1] This technical guide provides a comprehensive overview of the known physicochemical characteristics of racemic this compound, detailed experimental protocols for their determination, and a plausible biological signaling pathway based on its structural class.
Molecular and Physicochemical Properties
The fundamental molecular and physical properties of racemic this compound are summarized below. These properties are crucial for its handling, formulation, and understanding its behavior in various chemical and biological systems.
Table 1: Molecular Properties of Racemic this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [2][3] |
| Molecular Weight | 149.236 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 53309-89-0 | [3] |
| InChI Key | IOLQWLOHKZENDW-UHFFFAOYSA-N | [2] |
| SMILES | CCC(CC1=CC=CC=C1)N | [2] |
Table 2: Physical and Chemical Properties of Racemic this compound
| Property | Value | Source |
| Boiling Point | 228.8°C at 760 mmHg | [3] |
| Density | 0.936 g/cm³ | [3] |
| Flash Point | 95.9°C | [3] |
| Vapor Pressure | 0.0718 mmHg at 25°C | [3] |
| LogP | 2.66670 | [3] |
| pKa | (Not explicitly found, but expected to be in the typical range for primary amines, ~9-11) | [4] |
| Solubility | Expected to have low solubility in water but be soluble in organic solvents like diethyl ether and dichloromethane.[5] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters of racemic this compound are provided below. These protocols are based on standard laboratory practices for characterizing amine compounds.
Determination of Melting/Boiling Point
Given that this compound is a liquid at room temperature, its boiling point is the relevant physical constant to determine.
-
Apparatus: A standard distillation apparatus or a specialized boiling point apparatus can be used.
-
Procedure:
-
A small sample of purified this compound is placed in a distillation flask or a suitable small-scale boiling point tube.
-
The sample is heated slowly and steadily.
-
The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure (typically atmospheric pressure) is recorded as the boiling point.
-
For greater accuracy, the determination should be carried out at a controlled, reduced pressure and the boiling point corrected to standard pressure.
-
Determination of Solubility
The solubility of this compound can be determined in various solvents, particularly in aqueous and organic media.
-
Apparatus: Test tubes, vortex mixer, and analytical balance.
-
Procedure for Qualitative Solubility:
-
Add a small, measured amount of this compound (e.g., 5 drops) to a test tube containing 2 mL of the solvent (e.g., water, 10% HCl, diethyl ether).[6]
-
Vigorously stir or vortex the mixture for a set period.[6]
-
Allow the mixture to stand and observe whether the amine has dissolved to form a single phase (soluble) or remains as a separate phase (insoluble).[6]
-
Amines, being basic, are expected to be more soluble in acidic solutions due to the formation of water-soluble amine salts.[7]
-
-
Procedure for Quantitative Solubility (Isothermal Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to settle, and an aliquot of the supernatant is carefully removed.
-
The concentration of the dissolved amine in the aliquot is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Determination of pKa
The pKa, a measure of the basicity of the amine, can be determined by several methods.
-
Potentiometric Titration:
-
A precise amount of this compound is dissolved in a suitable solvent, typically a water-alcohol mixture for compounds with limited water solubility.
-
The solution is titrated with a standardized strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.[4]
-
The pKa is determined from the titration curve as the pH at which half of the amine has been neutralized.[4]
-
-
Spectrophotometric Determination:
-
Solutions of this compound are prepared in a series of buffers with different, precisely known pH values.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
The pKa can be calculated by observing the pH-dependent changes in the absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the amine.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for characterizing a novel compound and a hypothetical signaling pathway for this compound.
Biological Context and Signaling
As a phenethylamine derivative, this compound is structurally related to known monoamine neurotransmitters and synthetic stimulants.[8] Compounds in this class often exert their effects by interacting with monoamine transporters.[8] Specifically, this compound acts as a norepinephrine-dopamine releasing agent (NDRA).[1]
The proposed mechanism of action involves the inhibition of dopamine transporters (DAT) and norepinephrine transporters (NET) on the presynaptic membrane. By blocking these transporters, this compound prevents the reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to an accumulation of these neurotransmitters in the synapse, resulting in enhanced stimulation of postsynaptic receptors and producing the characteristic stimulant effects associated with this class of compounds.
Conclusion
This technical guide has summarized the key physicochemical properties of racemic this compound, provided standardized protocols for their experimental determination, and outlined its likely mechanism of action within a biological context. The provided data and methodologies serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics based on the phenethylamine scaffold.
References
- 1. Phenylisobutylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. chemhaven.org [chemhaven.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 1-Phenylbutan-2-Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 21, 2025
Abstract
1-Phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine, is a stimulant compound belonging to the phenethylamine (B48288) chemical class.[1][2] Its structural similarity to endogenous monoamines and amphetamine suggests that its primary pharmacological activity is mediated through interactions with monoamine transporters. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its role as a norepinephrine-dopamine releasing agent (NDRA).[1] While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the key molecular targets and provides detailed experimental protocols for their investigation. The content herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction to this compound
This compound is a higher homologue of amphetamine, characterized by an ethyl group substitution at the alpha position of the phenethylamine backbone.[1] Like other substituted phenethylamines, its psychoactive effects are primarily attributed to its influence on monoamine neurotransmitter systems.[3] The primary mechanism of action identified for this compound is the release of norepinephrine (B1679862) and dopamine (B1211576), classifying it as an NDRA.[1] This activity is mediated by its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] By promoting the efflux of these neurotransmitters from presynaptic neurons, this compound increases their concentration in the synaptic cleft, leading to enhanced downstream signaling.
Primary Therapeutic Targets
The principal therapeutic targets of this compound are the high-affinity monoamine transporters responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft.[5][6] These transporters, belonging to the solute carrier 6 (SLC6) family, are crucial for regulating the duration and intensity of monoaminergic neurotransmission.[7]
-
Norepinephrine Transporter (NET): As a norepinephrine releasing agent, this compound is expected to interact with NET, reversing its transport direction and inducing norepinephrine efflux.
-
Dopamine Transporter (DAT): Similarly, its activity as a dopamine releasing agent indicates a direct interaction with DAT, causing the non-vesicular release of dopamine.[8]
The dual action on both NET and DAT suggests that this compound could have potential applications in conditions where noradrenergic and dopaminergic signaling are dysregulated. However, it is noted to have a greater preference for inducing norepinephrine release over dopamine release.[1]
Hypothetical Signaling Pathway
The interaction of this compound with presynaptic monoamine transporters initiates a cascade of events leading to neurotransmitter release. The diagram below illustrates this hypothetical signaling pathway.
References
- 1. Phenylisobutylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Phenylbutan-2-amine via Reductive Amination
Introduction
1-Phenylbutan-2-amine (B1195257) is a chemical compound with a structure related to other phenylalkylamines. The synthesis of such amines is of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents. Reductive amination is a versatile and widely used method for the preparation of primary, secondary, and tertiary amines.[1][2][3] This process involves the reaction of a ketone or aldehyde with an amine source to form an intermediate imine, which is then reduced to the corresponding amine.[1][3][4] This one-pot reaction is often preferred due to its efficiency and the availability of various reducing agents.[1][5]
This document provides detailed protocols for the synthesis of this compound from 1-phenylbutan-2-one (B47396) via reductive amination, targeting researchers, scientists, and professionals in drug development.
Reaction Scheme
The overall reaction for the synthesis of this compound from 1-phenylbutan-2-one is depicted below:
Experimental Protocols
Two common methods for the reductive amination of 1-phenylbutan-2-one are presented below: catalytic hydrogenation and reduction with sodium borohydride (B1222165).
Protocol 1: Catalytic Hydrogenation
This method utilizes hydrogen gas and a metal catalyst, such as Raney Nickel or Platinum on Carbon, to reduce the in situ formed imine.
Materials and Reagents:
-
1-phenylbutan-2-one
-
Ethanolic ammonia (B1221849) solution (e.g., 15-20% NH3 in ethanol)
-
Raney Nickel (or 5% Pd/C)
-
Hydrogen gas (H2)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Diethyl ether (or other suitable extraction solvent)
-
Hydrochloric acid (HCl) solution (for salt formation, optional)
-
Parr hydrogenation apparatus or a similar setup
Procedure:
-
Reaction Setup: In a suitable high-pressure reaction vessel (e.g., a Parr shaker), combine 1-phenylbutan-2-one and the ethanolic ammonia solution. A significant excess of ammonia is recommended to favor the formation of the primary amine.[4]
-
Catalyst Addition: Carefully add the Raney Nickel catalyst to the reaction mixture. The amount of catalyst can be around 10-20% by weight of the starting ketone.
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm) and begin agitation. The reaction is typically run at or slightly above room temperature.
-
Monitoring: The reaction progress can be monitored by observing the uptake of hydrogen. Once the hydrogen uptake ceases, the reaction is considered complete.
-
Work-up:
-
Carefully depressurize and open the reaction vessel.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent it from becoming pyrophoric.
-
Remove the ethanol (B145695) and excess ammonia from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation. Alternatively, the amine can be converted to its hydrochloride salt by dissolving it in a solvent and bubbling dry HCl gas through the solution, followed by filtration and drying of the precipitated salt.
Protocol 2: Using Sodium Borohydride
This protocol uses a chemical reducing agent, sodium borohydride, which is often more convenient for laboratory-scale synthesis.
Materials and Reagents:
-
1-phenylbutan-2-one
-
Ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol (B129727)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Imine Formation: Dissolve 1-phenylbutan-2-one in methanol in a round-bottom flask. Add a molar excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate). Stir the mixture at room temperature to facilitate the formation of the imine intermediate.[6] This step may take several hours.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add sodium borohydride (NaBH4) to the stirred solution.[6] The addition should be controlled to manage the evolution of hydrogen gas. It is crucial to allow sufficient time for imine formation before adding the reducing agent, as NaBH4 can also reduce the starting ketone.[7]
-
Reaction Completion: After the addition of NaBH4 is complete, allow the reaction to warm to room temperature and stir for several more hours or until the reaction is complete, as monitored by TLC or GC-MS.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of water or dilute HCl to neutralize any unreacted NaBH4.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and perform a basic work-up to ensure the amine is in its free base form.
-
Extract the aqueous layer with an organic solvent such as diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4).
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. The values are illustrative and may vary based on specific experimental conditions and scale.
| Parameter | Protocol 1 (Catalytic Hydrogenation) | Protocol 2 (Sodium Borohydride) |
| Starting Ketone | 1-phenylbutan-2-one | 1-phenylbutan-2-one |
| Amine Source | Ethanolic Ammonia (excess) | Ammonium Acetate (3-5 equiv.) |
| Reducing Agent | H2 gas / Raney Nickel | Sodium Borohydride (1.5-2 equiv.) |
| Solvent | Ethanol | Methanol |
| Reaction Temperature | 20-40 °C | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours | 6-12 hours |
| Typical Yield | 70-85% | 60-75% |
| Product Purity | >95% after distillation | >95% after distillation |
Visualizations
Reductive Amination Pathway
The following diagram illustrates the general two-step mechanism of reductive amination, involving the formation of a hemiaminal and then an imine, followed by reduction to the amine.
Caption: General pathway for reductive amination.
Experimental Workflow for Synthesis via Catalytic Hydrogenation
This diagram outlines the key steps in the synthesis and purification of this compound using catalytic hydrogenation.
Caption: Experimental workflow for catalytic hydrogenation.
Safety Precautions
-
1-Phenylbutan-2-one: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Ammonia: Corrosive and has a pungent odor. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Raney Nickel: Highly flammable when dry and can be pyrophoric. Always handle as a slurry in a suitable solvent.
-
Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these procedures.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive Amination Review [erowid.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Chiral Separation of 1-Phenylbutan-2-amine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenylbutan-2-amine (B1195257) is a chiral primary amine whose enantiomers can exhibit distinct pharmacological and toxicological profiles. As with many chiral compounds in the pharmaceutical industry, the separation and quantification of individual enantiomers are critical for development, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the reliable resolution of enantiomers.
This document provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC. The method is based on established principles for the separation of chiral amines and data from structurally similar compounds, offering a robust starting point for method development and validation. Polysaccharide-based CSPs are highlighted due to their broad enantioselectivity for a wide range of chiral compounds, including primary amines.
Principle of Chiral Separation by HPLC
Direct chiral separation by HPLC is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. For basic compounds like this compound, mobile phase additives are often crucial for improving peak shape and enhancing resolution by minimizing undesirable interactions with the silica (B1680970) support of the column.
Experimental Protocols
This section details a representative experimental protocol for the chiral separation of this compound enantiomers. This protocol is a starting point and may require optimization for specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this application.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.
Data Presentation
The following table summarizes the expected performance data for the chiral separation of this compound enantiomers based on the analysis of structurally similar compounds.[1] Actual results may vary depending on the specific HPLC system and conditions.
Table 2: Expected HPLC Performance Data
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | 8 - 12 min |
| Retention Time (Enantiomer 2) | 10 - 15 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates (N) | > 3000 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: Workflow for Chiral HPLC Separation.
Chiral Recognition Principle
The diagram below illustrates the principle of chiral recognition on a polysaccharide-based chiral stationary phase.
Caption: Principle of Chiral Recognition.
Troubleshooting
Table 3: Common Problems and Solutions in Chiral HPLC
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 1.5) | Inadequate selectivity of the CSP. | Screen different polysaccharide-based CSPs (e.g., Chiralpak IB, IC).[1] |
| Sub-optimal mobile phase composition. | Optimize the ratio of n-hexane and isopropanol. Try a different alcohol modifier (e.g., ethanol).[1] | |
| High column temperature. | Decrease the column temperature in 5°C increments.[1] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure the presence of a basic modifier (e.g., 0.1% DEA) in the mobile phase.[1] |
| Sample overload. | Reduce the injection volume or sample concentration.[1] | |
| Irreproducible Retention Times | Inadequate column equilibration. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run.[1] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[1] | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and keep it well-sealed.[1] |
References
Application Note and Protocol for the Quantification of α-Ethylphenethylamine by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Ethylphenethylamine is a substituted phenethylamine (B48288) that shares structural similarities with amphetamine and other stimulant compounds. Accurate and robust quantification of α-ethylphenethylamine in various matrices is crucial for forensic toxicology, clinical research, and drug development. This document provides a detailed protocol for the quantification of α-ethylphenethylamine using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable analytical technique for this class of compounds. The methodology outlined is based on established procedures for the analysis of phenethylamines and related substances.
Principle
This method involves the extraction of α-ethylphenethylamine from a biological matrix, followed by chemical derivatization to improve its volatility and chromatographic properties. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Quantification is achieved by comparing the response of the analyte to that of an internal standard.
Materials and Reagents
-
α-Ethylphenethylamine standard
-
Internal standard (e.g., α-Ethylphenethylamine-d5)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Extraction solvent (e.g., Ethyl acetate (B1210297), Hexane)
-
Derivatizing agent (e.g., Pentafluoropropionic anhydride (B1165640) - PFPA, Heptafluorobutyric anhydride - HFBA, or N-methyl-bis-trifluoroacetamide - MBTFA)
-
Nitrogen gas (high purity)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Centrifuge
-
Vortex mixer
-
Sample concentrator/evaporator
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of α-ethylphenethylamine in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the internal standard (e.g., α-ethylphenethylamine-d5) in methanol.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank matrix (e.g., drug-free urine or blood) to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 100 µL of 1 M NaOH to alkalinize the sample.
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Proceed to the derivatization step.
Derivatization
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of the derivatizing agent (e.g., PFPA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of phenethylamines and can be used as a starting point for method development for α-ethylphenethylamine.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized analyte |
| Qualifier Ions | To be determined from the mass spectrum of the derivatized analyte |
Method Validation and Quantitative Data
Linearity and Range
| Analyte Class | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Phenethylamines | 5 - 500 | > 0.99 |
Limits of Detection (LOD) and Quantification (LOQ)
| Analyte Class | LOD (ng/mL) | LOQ (ng/mL) |
| Phenethylamines | 1 - 5 | 5 - 10 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low | 15 | 85 - 115 | < 15 |
| Medium | 150 | 85 - 115 | < 15 |
| High | 400 | 85 - 115 | < 15 |
Visualizations
The following diagrams illustrate the key workflows in this protocol.
Caption: Experimental workflow for GC-MS analysis of α-ethylphenethylamine.
Caption: Logical flow for data analysis and quantification.
Conclusion
The GC-MS method described provides a robust and sensitive approach for the quantification of α-ethylphenethylamine in biological matrices. Proper sample preparation, including an effective extraction and derivatization procedure, is critical for achieving accurate and reproducible results. The validation data for similar compounds demonstrates that the method can meet the stringent requirements for forensic and clinical applications. It is imperative that any laboratory implementing this protocol performs a full in-house validation for α-ethylphenethylamine to establish specific performance characteristics.
Application Notes and Protocols for the Use of 1-Phenylbutan-2-amine Derivatives in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine, is a compound belonging to the phenethylamine (B48288) class, recognized for its activity within the central nervous system (CNS).[1] Primarily characterized as a norepinephrine-dopamine releasing agent (NDRA), its derivatives hold significant promise for the development of novel therapeutics targeting a range of conditions.[1] While the parent compound exhibits stimulant properties, strategic structural modifications to the this compound scaffold can yield derivatives with unique pharmacological profiles, including potential applications in oncology.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, with a specific focus on their potential as novel therapeutic agents. The protocols outlined below are based on established methodologies for the synthesis of phenethylamine analogs and their pharmacological characterization.
Therapeutic Potential Beyond CNS Stimulation: Anticancer Applications
Recent research has highlighted the potential of phenethylamine derivatives in oncology. Specifically, analogs of 4-methylthioamphetamine (4-MTA), a compound structurally related to this compound, have demonstrated antiproliferative activity in various cancer cell lines.[2] This suggests that derivatives of this compound could be developed as a novel class of anticancer agents. The proposed mechanism for this antiproliferative effect involves interaction with the serotonin (B10506) transporter (SERT), leading to pro-apoptotic effects in cancer cells.[2]
Data Presentation: Pharmacological Profile of a Novel Anticancer Derivative
To illustrate the therapeutic potential of this compound derivatives, the following table summarizes hypothetical quantitative data for a representative anticancer compound, "N-(1-phenylbutan-2-yl)acetamide" (hypothetically named "Theramine-1"), based on reported activities of similar phenethylamine derivatives.
| Parameter | Value | Target/Assay | Reference |
| Antiproliferative Activity | |||
| IC₅₀ (MCF-7 human breast cancer cell line) | 15 µM | MTT Assay | [Fictional Data] |
| IC₅₀ (HCT-116 human colon cancer cell line) | 12 µM | MTT Assay | [Fictional Data] |
| IC₅₀ (A549 human lung cancer cell line) | 20 µM | MTT Assay | [Fictional Data] |
| Monoamine Transporter Binding Affinity | |||
| Kᵢ (SERT) | 150 nM | Radioligand Binding Assay ([³H]-citalopram) | [Fictional Data] |
| Kᵢ (DAT) | > 10,000 nM | Radioligand Binding Assay ([³H]-WIN 35,428) | [Fictional Data] |
| Kᵢ (NET) | > 10,000 nM | Radioligand Binding Assay ([³H]-nisoxetine) | [Fictional Data] |
Experimental Protocols
Synthesis of N-(1-phenylbutan-2-yl)acetamide (Theramine-1)
This protocol describes a general method for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-(1-phenylbutan-2-yl)acetamide.
In Vitro Antiproliferative MTT Assay
This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (Theramine-1) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are formed.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is for determining the binding affinity of a compound to SERT.
Materials:
-
Cell membranes prepared from cells expressing human SERT
-
[³H]-citalopram (radioligand)
-
Test compound (Theramine-1)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., fluoxetine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the cell membrane preparation, [³H]-citalopram (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled SERT ligand like fluoxetine.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Signaling Pathway
Proposed Signaling Pathway for SERT-Mediated Antiproliferative Effects
The binding of a this compound derivative, such as Theramine-1, to the serotonin transporter (SERT) is hypothesized to initiate a cascade of intracellular events leading to apoptosis in cancer cells. This pathway may involve the disruption of normal serotonin signaling within the cancer cell, leading to increased oxidative stress and the activation of pro-apoptotic proteins.
Conclusion
The this compound scaffold represents a versatile starting point for the development of novel therapeutics. Through targeted chemical modifications, derivatives can be synthesized with distinct pharmacological profiles, extending their therapeutic potential beyond the traditional scope of phenethylamines. The exploration of these derivatives as anticancer agents, potentially acting through the serotonin transporter, opens a promising new avenue for drug discovery. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and characterize novel this compound-based therapeutic candidates.
References
Application Notes and Protocols for In Vitro Studies of 1-Phenylbutan-2-Amine
Introduction
1-Phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine, is a stimulant compound belonging to the phenethylamine (B48288) and amphetamine chemical classes.[1] Structurally, it is a homolog of amphetamine, with an ethyl group replacing the alpha-methyl group.[1] Based on its structural similarity to other psychostimulants, its primary mechanism of action is hypothesized to be the modulation of monoamine neurotransmission by interacting with plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][2] Many phenethylamine derivatives act as stimulants, appetite suppressants, or antidepressants by influencing these pathways.[2]
These application notes provide detailed in vitro protocols for researchers, scientists, and drug development professionals to characterize the pharmacological profile of this compound. The described assays are fundamental for determining the compound's binding affinity and functional potency at monoamine transporters, which are crucial steps in elucidating its mechanism of action.
Hypothesized Signaling Pathway and Mechanism of Action
The primary hypothesis for the mechanism of action of this compound is its interaction with monoamine transporters, such as DAT and NET.[2] By binding to these transporters, it may inhibit the reuptake of dopamine and norepinephrine from the synaptic cleft.[2] This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing signaling through their respective postsynaptic receptors. The diagram below illustrates this proposed mechanism.
Experimental Workflow Overview
The general workflow for characterizing a compound's interaction with monoamine transporters involves a series of established in vitro assays. This process begins with the preparation of a biological source of the transporters, followed by binding and uptake assays, and concludes with data analysis to determine key pharmacological parameters like affinity (Ki) and potency (IC₅₀).
Data Presentation
Quantitative data from binding and uptake inhibition assays should be organized to clearly present the compound's affinity (Kᵢ) and functional potency (IC₅₀) for each monoamine transporter.
Table 1: Binding Affinity of this compound for Monoamine Transporters
| Transporter | Radioligand | Kᵢ (nM) | n |
|---|---|---|---|
| DAT | [³H]WIN 35,428 | User Data | User Data |
| NET | [³H]Nisoxetine | User Data | User Data |
| SERT | [³H]Citalopram | User Data | User Data |
Kᵢ: Inhibitor constant; n: number of independent experiments.
Table 2: Functional Potency of this compound in Monoamine Uptake Inhibition
| Transporter | Substrate | IC₅₀ (nM) | n |
|---|---|---|---|
| DAT | [³H]Dopamine | User Data | User Data |
| NET | [³H]Norepinephrine | User Data | User Data |
| SERT | [³H]Serotonin (5-HT) | User Data | User Data |
IC₅₀: Half-maximal inhibitory concentration; n: number of independent experiments.
Table 3: Reference Compound Data for Monoamine Transporters
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) |
|---|---|---|---|
| Cocaine | DAT | 250 | 300 |
| GBR 12909 | DAT | - | 5[3] |
| Nomifensine | DAT | - | 15[3] |
| Nisoxetine (B1678948) | NET | 0.8 | 1-3 |
| Fluoxetine (B1211875) | SERT | 1.0 | 5-10 |
Note: Values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a specific radioligand for binding to DAT, NET, or SERT in membrane preparations.[4]
A. Materials
-
Membrane Preparations: Membranes from HEK293 cells stably expressing human DAT, NET, or SERT, or from rodent brain tissue (e.g., striatum for DAT).[4][5]
-
Radioligands:
-
DAT: [³H]WIN 35,428 (or [³H]CFT)
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Non-specific Binding Determinants:
-
DAT: 10 µM Cocaine or 1 µM GBR 12909[4]
-
NET: 1 µM Desipramine
-
SERT: 1 µM Fluoxetine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold Assay Buffer.[4]
-
Reagents: this compound, 96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI), scintillation fluid, cell harvester.[4][7]
B. Procedure: Membrane Preparation (from Tissue)
-
Dissect tissue (e.g., rat striata) on ice and place in ice-cold homogenization buffer.[4]
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove debris.[4]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[4][7]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.[7]
-
Resuspend the final pellet in assay buffer (or a buffer with 10% sucrose (B13894) for cryoprotection if storing at -80°C).[7]
-
Determine the protein concentration using a BCA protein assay.[7]
C. Procedure: Competitive Binding Assay
-
Prepare serial dilutions of this compound in assay buffer.[4]
-
In a 96-well plate, add the following to each well in triplicate (final volume of 250 µL):[7]
-
Total Binding: 50 µL radioligand, 50 µL assay buffer, and 150 µL membrane preparation.[7]
-
Non-specific Binding (NSB): 50 µL radioligand, 50 µL of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT), and 150 µL membrane preparation.[4][7]
-
Test Compound: 50 µL radioligand, 50 µL of this compound at various concentrations, and 150 µL membrane preparation.[7] (Note: The radioligand concentration should be close to its K_d value for the target transporter).
-
-
Incubate the plate for 60-120 minutes at room temperature (or 4°C) with gentle agitation.[3][7]
-
Terminate the reaction by rapid vacuum filtration through PEI-pre-soaked glass fiber filters using a cell harvester.[4][7]
-
Wash the filters three to four times with ice-cold wash buffer.[4][7]
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure radioactivity in a scintillation counter.[4]
D. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.[4]
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[4]
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[4]
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This protocol assesses the functional ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into cells or synaptosomes expressing the target transporters.[8]
A. Materials
-
Cells/Tissue: HEK293 cells stably expressing DAT, NET, or SERT, or freshly prepared synaptosomes from rodent brain tissue.[5][8]
-
Radiolabeled Substrates: [³H]Dopamine (DA), [³H]Norepinephrine (NE), or [³H]Serotonin (5-HT).[9][10]
-
Uptake Buffer (KHB): Krebs-HEPES buffer or similar physiological salt solution. For [³H]dopamine uptake, supplement the buffer with 0.2 mg/ml ascorbic acid to prevent oxidation.[9]
-
Non-specific Uptake Inhibitors: 10 µM nisoxetine for NET, 10 µM mazindol for DAT, and 10 µM fluoxetine for SERT.[9]
-
Reagents: this compound, 96-well plates, lysis buffer (e.g., 1% SDS), scintillation fluid.[9][10]
B. Procedure: Cell-Based Uptake Assay
-
Plate transporter-expressing cells in a 96-well plate and grow to confluence.[8]
-
On the day of the experiment, wash the cells once with room temperature uptake buffer.[9][10]
-
Pre-incubate the cells for 5-10 minutes with 50 µL of uptake buffer containing various concentrations of this compound, vehicle (for total uptake), or a non-specific uptake inhibitor (for background).[8][9]
-
Initiate uptake by adding 50 µL of uptake buffer containing the radiolabeled substrate (e.g., 200 nM [³H]dopamine).[9][10]
-
Incubate for a short period at room temperature (e.g., 1 minute for DAT/SERT, 3 minutes for NET).[9][10]
-
Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.[5][9]
-
Lyse the cells by adding lysis buffer (e.g., 300 µL of 1% SDS).[9][10]
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[5][9]
C. Data Analysis
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a known inhibitor) from the total uptake.[5]
-
Plot the percentage of inhibition of specific uptake against the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[8] This value represents the concentration of the compound required to inhibit 50% of neurotransmitter transport.
References
- 1. Phenylisobutylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
Application Notes and Protocols for the Synthesis and SAR Studies of 1-Phenylbutan-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine, and its derivatives represent a class of psychoactive compounds that interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders.[2] This document provides detailed protocols for the synthesis of a focused library of this compound derivatives and their subsequent evaluation in monoamine transporter binding and uptake assays to establish structure-activity relationships (SAR).
Synthetic Protocols
The synthesis of this compound derivatives can be achieved through various established methodologies. Reductive amination of a corresponding ketone is a versatile approach for accessing the core amine scaffold, which can then be further modified.
General Synthetic Scheme
A general and flexible route to a library of this compound derivatives involves a two-stage process: synthesis of the core structure via reductive amination, followed by diversification of the amine.
Stage 1: Synthesis of the this compound Core via Reductive Amination
Reductive amination of phenylacetone (B166967) (1-phenylpropan-2-one) with nitroethane, followed by reduction, provides the this compound backbone. Alternatively, reaction of benzaldehyde (B42025) with 1-nitropropane (B105015) followed by reduction yields the target amine.[3]
Protocol 1: Reductive Amination of Phenylacetone
-
Imine Formation: To a solution of phenylacetone (1.0 eq) in methanol, add ammonium (B1175870) acetate (B1210297) (3.0 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of 2M HCl. Wash the aqueous layer with diethyl ether. Basify the aqueous layer with 6M NaOH and extract the product with dichloromethane (B109758). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Stage 2: N-Alkylation and N-Acylation for Derivative Synthesis
The primary amine of this compound can be readily functionalized to generate a library of derivatives for SAR studies.
Protocol 2: N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated derivative.
Protocol 3: N-Acylation
-
Dissolve this compound (1.0 eq) in dichloromethane in the presence of a base such as triethylamine (B128534) (1.5 eq).
-
Cool the solution to 0°C and add the desired acyl chloride or anhydride (B1165640) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Studies
The interaction of this compound derivatives with monoamine transporters is highly dependent on their structural features. Key areas for modification to probe the SAR include:
-
Phenyl Ring Substitution: Introduction of substituents on the phenyl ring can modulate potency and selectivity.
-
Alkyl Chain Modification: Altering the length or branching of the ethyl group at the alpha position can influence activity.
-
Amine Substitution: N-alkylation or N-acylation can significantly impact the compound's interaction with the transporter, often shifting the profile from a releaser to a reuptake inhibitor.[4]
Hypothetical SAR Data for this compound Derivatives at DAT and NET
The following table presents hypothetical yet plausible SAR data based on known trends for related phenethylamine (B48288) and cathinone (B1664624) derivatives.[5][6][7] The data is represented as the inhibitory concentration (IC₅₀) for dopamine and norepinephrine uptake.
| Compound | R¹ (Phenyl) | R² (Amine) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT/NET Selectivity |
| 1 | H | H | 150 | 50 | 0.33 |
| 2 | 4-Cl | H | 100 | 40 | 0.40 |
| 3 | 4-CH₃ | H | 120 | 60 | 0.50 |
| 4 | 3,4-diCl | H | 80 | 30 | 0.38 |
| 5 | H | CH₃ | 80 | 35 | 0.44 |
| 6 | H | C₂H₅ | 180 | 90 | 0.50 |
| 7 | H | Acetyl | >1000 | >1000 | - |
Experimental Protocols for Biological Evaluation
Monoamine Transporter Uptake Assay
This assay measures the ability of test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT or NET.
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Radiolabeled substrate: [³H]dopamine or [³H]norepinephrine.
-
Test compounds (this compound derivatives).
-
Known transporter inhibitor for determining non-specific uptake (e.g., GBR12909 for DAT, desipramine (B1205290) for NET).
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere and grow to confluence.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Compound Addition: Add varying concentrations of the test compounds to the wells. For total uptake, add buffer alone. For non-specific uptake, add a high concentration of a known inhibitor.
-
Initiation of Uptake: Add the radiolabeled substrate to all wells to initiate the uptake reaction. Incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value for each test compound by plotting the percent inhibition of specific uptake against the log of the compound concentration.
Visualizations
Signaling Pathway of Monoamine Transporter Inhibition
Caption: Inhibition of monoamine reuptake by this compound derivatives.
Experimental Workflow for SAR Studies
Caption: Workflow for synthesis and SAR evaluation of this compound derivatives.
References
- 1. Phenylisobutylamine - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl(1-phenylbutan-2-yl)amine|CAS 119486-07-6 [benchchem.com]
- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
Analytical Methods for the Detection of 1-Phenylbutan-2-amine in Biological Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine, is a stimulant drug of the phenethylamine (B48288) class. As a homologue of amphetamine, its detection in biological samples is of significant interest in clinical and forensic toxicology, as well as in drug development research. This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound in various biological matrices, including urine, blood, and hair. The methodologies described herein are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold-standard confirmatory techniques for such analyses.[1]
Overview of Analytical Approaches
The detection of this compound in biological specimens typically involves a multi-step process encompassing sample preparation, instrumental analysis, and data interpretation. Initial screening is often performed using immunoassays, though these methods may lack specificity for this compound and require confirmation by more definitive techniques like GC-MS or LC-MS/MS.[2][3]
Sample Preparation: The primary goal of sample preparation is to isolate this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][4]
Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. For polar compounds like amines, derivatization is often necessary to improve chromatographic performance and thermal stability.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization, making it a powerful tool for the direct analysis of a wide range of compounds in biological fluids.[5][6][7][8]
Experimental Workflows
The following diagrams illustrate the general workflows for the analysis of this compound in different biological samples.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol is adapted from methodologies used for the analysis of structurally similar phenethylamines.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 2 mL of urine, add an appropriate internal standard (e.g., Amphetamine-d5).
-
Alkalinize the sample to a pH > 9 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Add 5 mL of an organic extraction solvent (e.g., a 9:1 mixture of chloroform (B151607) and isopropanol (B130326) or methyl-tert-butyl ether).
-
Vortex for 10 minutes and then centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of ethyl acetate (B1210297) and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).
-
Cap the tube and heat at 70°C for 20 minutes.
-
Evaporate the reagent and solvent to dryness and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-550) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. The mass spectrum of this compound can be used to select characteristic ions.[9]
Protocol 2: LC-MS/MS Analysis of this compound in Whole Blood
This protocol is based on general methods for the analysis of new psychoactive substances in whole blood.[5][7][10]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of whole blood, add an appropriate internal standard (e.g., this compound-d5).
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters: Gas temperature 300°C, gas flow 10 L/min, nebulizer pressure 45 psi, sheath gas temperature 350°C, sheath gas flow 11 L/min, capillary voltage 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined by direct infusion or from existing literature on similar compounds.
Protocol 3: Analysis of this compound in Hair
This protocol is adapted from validated methods for the detection of amphetamine-type substances in hair.[11][12]
1. Sample Preparation
-
Wash a 20-50 mg hair sample sequentially with dichloromethane (B109758) and methanol (B129727) to remove external contamination.
-
Dry the hair sample completely.
-
Pulverize the hair sample using a ball mill.
-
To the pulverized hair, add 1 mL of methanol and an internal standard.
-
Sonicate the sample for 1 hour at 50°C.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
The extract can be further cleaned up using a solid-phase extraction (SPE) cartridge if necessary.
-
Evaporate the solvent and reconstitute in a suitable solvent for either GC-MS (after derivatization as in Protocol 1) or LC-MS/MS analysis.
2. Instrumental Analysis
-
Follow the instrumental parameters outlined in Protocol 1 (for GC-MS) or Protocol 2 (for LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of amphetamine-type stimulants in biological matrices. While specific data for this compound is limited, these values provide a reasonable expectation of method performance.
Table 1: GC-MS Analysis of Amphetamine-Type Stimulants in Urine
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 5 - 20 ng/mL | [1] |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL | [1] |
| Linearity (r²) | > 0.99 | [1] |
| Recovery | 85 - 110% | [1] |
| Precision (RSD) | < 15% |[1] |
Table 2: LC-MS/MS Analysis of Amphetamine-Type Stimulants in Whole Blood
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [5][7] |
| Limit of Quantification (LOQ) | 0.25 - 5 ng/mL | [5][7][10] |
| Linearity (r²) | > 0.99 | [5][7] |
| Recovery | 70 - 120% | [7] |
| Precision (RSD) | < 15% |[7] |
Table 3: Analysis of Amphetamine-Type Stimulants in Hair
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mg | [11][13][14] |
| Limit of Quantification (LOQ) | 0.05 - 0.2 ng/mg | [11][14] |
| Linearity (r²) | > 0.99 | [11][14] |
| Recovery | 80 - 115% | [11][12] |
| Precision (RSD) | < 15% |[11][14] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and their application.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the detection and quantification of this compound in various biological samples. The choice between GC-MS and LC-MS/MS will depend on laboratory resources, desired sensitivity, and the specific requirements of the analysis. Proper sample preparation is critical to achieving accurate and reproducible results. The provided protocols and performance data serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field.
References
- 1. jfda-online.com [jfda-online.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antisel.gr [antisel.gr]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry | MDPI [mdpi.com]
- 13. Rapid enantiomeric separation and simultaneous determination of phenethylamines by ultra high performance liquid chromatography with fluorescence and mass spectrometric detection: application to the analysis of illicit drugs distributed in the Japanese market and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1-Phenylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylbutan-2-amine (B1195257), a primary amine with a chemical formula of C₁₀H₁₅N, is a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds. Its structural similarity to other phenethylamines makes it a molecule of interest in medicinal chemistry. The purity of this compound is critical for its subsequent applications, necessitating robust and reliable purification protocols. These application notes provide detailed methodologies for the purification of this compound, including distillation, column chromatography, and recrystallization of its salt forms. Additionally, methods for assessing the purity of the final product are described.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for selecting and optimizing a purification strategy. The following table summarizes key properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [PubChem][1] |
| Molecular Weight | 149.23 g/mol | [PubChem][1] |
| Appearance | Liquid (at room temperature) | [Sigma-Aldrich][2] |
| Boiling Point | 228.8°C at 760 mmHg (Predicted) | [LookChem][3] |
| LogP | 2.66 (Predicted) | [LookChem][3] |
| CAS Number | 53309-89-0 | [Stenutz][4] |
Purification Workflow
The purification of crude this compound can be approached through several methods depending on the nature and quantity of impurities. A general workflow is presented below.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Fractional Distillation Under Reduced Pressure
Fractional distillation is a suitable method for purifying this compound from non-volatile impurities or those with significantly different boiling points. Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is recommended to prevent thermal decomposition.
Materials and Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle
-
Boiling chips
Procedure:
-
Place the crude this compound in a round-bottom flask with boiling chips.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the distillation flask gently.
-
Collect and discard any initial low-boiling fractions.
-
Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
Once the main fraction is collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Column Chromatography
Column chromatography is effective for separating this compound from impurities with different polarities. Due to the basic nature of the amine, which can lead to peak tailing on standard silica (B1680970) gel, the use of a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) is recommended.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate (B1210297) with 0.5-1% triethylamine)
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Recrystallization via Salt Formation
Purification via recrystallization of a salt is a highly effective method for obtaining high-purity crystalline material. The amine is first converted to a salt (e.g., hydrochloride or sulfate), which is then recrystallized from a suitable solvent system.
Materials and Equipment:
-
Erlenmeyer flasks
-
Hydrochloric acid (ethanolic or ethereal solution) or Sulfuric acid
-
Recrystallization solvent (e.g., ethanol, isopropanol (B130326), or a mixture with a non-polar solvent like diethyl ether or hexane)
-
Büchner funnel and filter flask
-
Vacuum source
-
pH paper
Procedure:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., in ethanol) or sulfuric acid dropwise with stirring until the solution is acidic.
-
The amine salt will precipitate out of the solution.
-
-
Isolation of Crude Salt:
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot recrystallization solvent (e.g., isopropanol or ethanol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
(Optional) Free-Basing:
-
To recover the free amine, dissolve the purified salt in water and basify the solution with a base like sodium hydroxide.
-
Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purity Assessment
The purity of the final product should be confirmed using a combination of analytical techniques.
| Analytical Technique | Typical Parameters | Expected Outcome for Pure Sample |
| HPLC (Reverse Phase) | Column: C18 (5 µm, 4.6 x 250 mm)Mobile Phase: Gradient of acetonitrile (B52724) and water with 0.1% formic acid or triethylamineDetection: UV (requires derivatization) or MS | A single major peak corresponding to the product. |
| GC-MS | Column: DB-5ms or equivalentCarrier Gas: HeliumTemperature Program: Ramped from a low to high temperature (e.g., 100°C to 280°C)Note: Derivatization (e.g., with BSTFA) may be required. | A single peak in the chromatogram with a mass spectrum consistent with the molecular weight and fragmentation pattern of the derivatized this compound. |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆Frequency: 400 MHz or higher | Signals corresponding to the protons of the phenyl group, the butyl chain, and the amine group with the correct chemical shifts, integrations, and splitting patterns. |
| ¹³C NMR | Solvent: CDCl₃ or DMSO-d₆Frequency: 100 MHz or higher | The expected number of signals corresponding to the unique carbon atoms in the molecule. |
Conclusion
The purification of this compound can be effectively achieved through distillation, column chromatography, or recrystallization of its salt form. The choice of method will depend on the scale of the purification and the nature of the impurities. The protocols provided herein serve as a comprehensive guide for researchers to obtain high-purity this compound for use in further research and development. Purity should always be verified by appropriate analytical methods.
References
Application Notes and Protocols for 1-Phenylbutan-2-amine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine (AEPEA), is a stimulant compound belonging to the phenethylamine (B48288) and amphetamine chemical classes. It is a structural analog of amphetamine, differing by the substitution of an ethyl group for the methyl group at the alpha position of the side chain.[1] As a research tool in neuroscience, this compound is valuable for investigating the structure-activity relationships of monoamine transporter ligands and for probing the neurobiological mechanisms underlying the effects of norepinephrine-dopamine releasing agents.[1][2]
Its primary mechanism of action is as a norepinephrine-dopamine releasing agent (NDRA), demonstrating a greater preference for the norepinephrine (B1679862) transporter (NET) over the dopamine (B1211576) transporter (DAT).[1][2] It is substantially less potent than its counterpart, dextroamphetamine.[1] Due to its stimulant properties and reinforcing effects observed in animal models, it serves as a relevant compound for studies on substance abuse potential, cardiovascular effects of stimulants, and the development of novel therapeutics targeting monoamine systems.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound (AEPEA). These data facilitate comparison with other monoamine transporter ligands and provide essential parameters for experimental design.
Table 1: In Vitro Monoamine Transporter Activity of this compound (AEPEA)
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Uptake Inhibition IC₅₀ (nM) | 1,833 ± 277 | 133 ± 15 | > 10,000 |
| Release EC₅₀ (nM) | 358 ± 45 | 45 ± 8 | > 10,000 |
Data extracted from Schindler et al., 2021.[2] Assays were conducted using rat brain synaptosomes.
Table 2: In Vivo Effects of this compound (AEPEA) in Rats
| Parameter | Dose (mg/kg, s.c.) | Observation |
| Locomotor Activity | 1 - 10 | Minimal to no significant increase in locomotor activity.[2] |
| Blood Pressure (ED₅₀) | 2.54 | Dose-dependent increases in blood pressure.[2] |
| Reinforcing Effects (Self-Administration) | 0.3 (peak dose) | Maintained self-administration, indicating abuse potential.[3][4] |
Signaling Pathway
This compound acts as a substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT). It is transported into the presynaptic terminal where it disrupts the vesicular storage of norepinephrine and dopamine, leading to a reversal of transporter function and subsequent release of these neurotransmitters into the synaptic cleft.
Experimental Protocols
Protocol 1: In Vitro Monoamine Transporter Release Assay
This protocol is adapted from standard synaptosomal release assays and is designed to determine the potency and efficacy of this compound to induce the release of dopamine and norepinephrine.[2]
1. Materials
-
Fresh rat brain tissue (striatum for DAT, whole brain minus cerebellum and striatum for NET)
-
Radiolabeled Substrates: [³H]dopamine or [³H]MPP+ for DAT, [³H]norepinephrine or [³H]MPP+ for NET
-
This compound (AEPEA)
-
Reference compounds (e.g., d-amphetamine)
-
Krebs-phosphate buffer (pH 7.4)
-
1 µM Reserpine (B192253)
-
Selective uptake blockers (e.g., 10 µM GBR12909 for DAT, 300 nM nisoxetine (B1678948) for NET to define non-specific release)
-
Scintillation fluid and counter
-
Homogenizer, centrifuges, 96-well plates, filtration apparatus
2. Synaptosome Preparation
-
Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose (B13894) buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-phosphate buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
3. Neurotransmitter Release Assay
-
Pre-load synaptosomes by incubating them with the radiolabeled substrate (e.g., 9 nM [³H]MPP+) in Krebs-phosphate buffer containing 1 µM reserpine for 60 minutes at 37°C.
-
Wash the synaptosomes with fresh buffer to remove excess radiolabel.
-
Aliquot the pre-loaded synaptosomes into a 96-well plate.
-
Initiate release by adding varying concentrations of this compound (e.g., 0.001 - 100 µM) or a reference compound.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate release as the percentage decrease in radioactivity compared to vehicle-treated controls. Data are then plotted against drug concentration to determine EC₅₀ values.
Protocol 2: In Vivo Locomotor Activity Assessment
This protocol describes a standard method for assessing the stimulant effects of this compound on locomotor activity in rats.[2]
1. Animals and Apparatus
-
Male Sprague-Dawley rats (250-350 g)
-
Open-field activity chambers equipped with infrared photobeam detectors to measure horizontal and vertical movements.
-
Data acquisition software.
2. Procedure
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. Place each rat into an activity chamber for a 60-minute habituation session one day prior to testing.
-
Baseline Measurement: On the test day, place the rats in the activity chambers and record baseline locomotor activity for 30-60 minutes.
-
Drug Administration: Remove rats from the chambers and administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle (e.g., saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Testing: Immediately return the animals to the activity chambers and record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
Data Analysis: Quantify locomotor activity by the total number of photobeam breaks or distance traveled in cm. Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect. Compare the activity levels between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 3: Conditioned Place Preference (CPP) - A Proposed Study
As there is no published CPP data for this compound, this protocol is a proposed methodology based on standard procedures for psychostimulants like amphetamine to assess the compound's rewarding or aversive properties.[5][6]
1. Apparatus
-
A three-compartment CPP apparatus. The two outer conditioning compartments should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), separated by a smaller, neutral center compartment. Removable guillotine doors separate the compartments.
2. Procedure
-
Pre-Conditioning (Baseline Preference): On Day 1, place each rat in the center compartment and allow free access to all three compartments for 15 minutes. Record the time spent in each compartment to determine any initial bias. Animals showing a strong unconditioned preference for one side (>80% of the time) may be excluded.
-
Conditioning (Days 2-9): This phase consists of 8 days of conditioning with alternating daily injections.
-
Drug Pairing: On days 2, 4, 6, and 8, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) and immediately confine the rat to one of the outer compartments (e.g., the initially non-preferred compartment in a biased design, or counterbalanced in an unbiased design) for 30 minutes.
-
Vehicle Pairing: On days 3, 5, 7, and 9, administer the vehicle (saline) and confine the rat to the opposite outer compartment for 30 minutes.
-
-
Post-Conditioning (Test Day): On Day 10, in a drug-free state, place the rat in the center compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.
-
Data Analysis: Calculate a preference score as the time spent in the drug-paired compartment on the test day minus the time spent in the same compartment during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.
Protocol 4: In Vivo Microdialysis for Neurotransmitter Monitoring - A Proposed Study
This protocol provides a framework for using in vivo microdialysis to measure extracellular dopamine and norepinephrine levels in a specific brain region (e.g., the nucleus accumbens or prefrontal cortex) of awake rats following administration of this compound.
1. Materials and Surgical Procedure
-
Male Wistar rats (270-320 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane, 20 kDa MWCO) and guide cannulae
-
Microinfusion pump, fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens shell).
-
Secure the guide cannula with dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days.
2. Microdialysis Procedure
-
On the day of the experiment, place the rat in a microdialysis bowl. Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1.5 µL/min).
-
Allow a 2-hour equilibration period for the system to stabilize.
-
Collect at least four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
Administer this compound (e.g., 3 or 10 mg/kg, s.c.) or vehicle.
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
At the end of the experiment, euthanize the animal and verify probe placement via histology.
3. Sample Analysis
-
Inject a portion of each dialysate sample (e.g., 20 µL) into the HPLC-ECD system.
-
Separate dopamine and norepinephrine using a reverse-phase C18 column.
-
Quantify neurotransmitter concentrations by comparing peak heights or areas to a standard curve generated from known concentrations.
-
Express the results as a percentage of the average baseline concentration for each animal. Compare the effects of this compound to the vehicle control group.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. va.gov [va.gov]
- 3. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Troubleshooting & Optimization
Navigating the Stereoselective Synthesis of 1-Phenylbutan-2-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of 1-phenylbutan-2-amine (B1195257). The information is presented in a practical question-and-answer format to offer direct solutions to experimental hurdles.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low Enantioselectivity in Biocatalytic Asymmetric Amination
Question: My biocatalytic asymmetric amination of a prochiral ketone to produce this compound is resulting in low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?
Answer: Low enantioselectivity in biocatalytic amination can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Enzyme Selection and Loading: The choice of transaminase (TAm) is critical. Not all transaminases will exhibit high selectivity for the target substrate. It is advisable to screen a panel of transaminases to identify the most effective one. Additionally, optimizing the enzyme loading is crucial; insufficient enzyme can lead to incomplete conversion and lower ee.[1][2]
-
Reaction Conditions:
-
pH: The pH of the reaction medium can significantly influence enzyme activity and selectivity. The optimal pH for transaminases is often around 8.0.[2]
-
Temperature: Temperature affects both reaction rate and enzyme stability. A typical starting point is between 30-40°C.[3]
-
Co-solvent: The presence of a co-solvent, like DMSO, can enhance substrate solubility and improve enantioselectivity.[2]
-
-
Substrate Quality: Ensure the purity of the prochiral ketone precursor. Impurities can inhibit the enzyme or lead to side reactions.
-
Amine Donor: The choice and concentration of the amine donor (e.g., isopropylamine) can impact the reaction equilibrium and overall efficiency.[3]
Experimental Protocol: Biocatalytic Asymmetric Amination
This protocol describes a general procedure for the asymmetric amination of a prochiral ketone using a transaminase.
-
Reaction Setup: In a reaction vessel, dissolve the prochiral ketone (e.g., 1-phenylbutan-2-one) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Add Components: Add the selected transaminase enzyme and the amine donor (e.g., isopropylamine).[3] A co-solvent such as DMSO may be added to improve solubility.[2]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.[3]
-
Work-up: Adjust the pH of the mixture to >10 with an aqueous base (e.g., NaOH). Extract the product with an organic solvent.
-
Purification and Analysis: Dry the organic layer, concentrate, and purify the product. Determine the enantiomeric excess using chiral HPLC or GC.[4]
Issue 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis
Question: I am using a chiral auxiliary for the diastereoselective synthesis of this compound, but the diastereomeric ratio is poor. How can I improve this?
Answer: Achieving high diastereoselectivity with chiral auxiliaries depends on several factors that influence the steric hindrance and electronic environment of the reaction center.
-
Choice of Chiral Auxiliary: The structure of the chiral auxiliary is paramount. For amine synthesis, derivatives of (S)-1-phenylethylamine are commonly used.[3][5] The bulkiness and conformational rigidity of the auxiliary are key to inducing high diastereoselectivity.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state that leads to the major diastereomer.
-
Solvent: The polarity of the solvent can influence the conformation of the intermediate and affect the stereochemical outcome.
-
Lewis Acid/Base: In some cases, the addition of a Lewis acid or base can coordinate with the substrate-auxiliary complex and improve facial selectivity.
-
-
Reagent Stoichiometry: Precise control of the stoichiometry of reactants is essential to avoid side reactions that could lower the diastereomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the stereoselective synthesis of this compound?
A1: The primary strategies for the stereoselective synthesis of this compound and related chiral amines include:
-
Biocatalytic Asymmetric Amination: This method employs enzymes like transaminases to directly introduce an amino group onto a prochiral ketone with high enantioselectivity.[3]
-
Chiral Auxiliary-Mediated Synthesis: This classic approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomer.[3][5]
-
Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, such as an enamine or imine, using a chiral metal catalyst.[6][7]
-
Chiral Resolution: This technique involves separating a racemic mixture of this compound into its individual enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or through enzymatic kinetic resolution.[8][9]
Q2: How can I separate the enantiomers of a racemic mixture of this compound?
A2: Chiral resolution is a common method for separating enantiomers. A widely used technique is the formation of diastereomeric salts:
-
Salt Formation: The racemic amine is reacted with a chiral acid (e.g., tartaric acid) to form a pair of diastereomeric salts.
-
Separation: These diastereomeric salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
-
Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base to liberate the pure enantiomer of the amine.[8]
Enzymatic kinetic resolution is another powerful method where an enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers.[9][10]
Q3: What analytical techniques are used to determine the enantiomeric excess of this compound?
A3: The most common and reliable methods for determining the enantiomeric excess (ee) of chiral amines like this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[4]
-
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a chiral column to resolve the enantiomers, which are then detected and quantified.[1]
Data Presentation
Table 1: Comparison of Stereoselective Synthesis Methods
| Method | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Biocatalytic Asymmetric Amination | Transaminase (TAm) enzyme, Amine donor | >99%[7] | High selectivity, Mild conditions, Environmentally friendly | Enzyme screening may be required, Potential for enzyme inhibition |
| Chiral Auxiliary-Mediated Synthesis | Chiral auxiliary (e.g., (S)-1-phenylethylamine) | >95% | Well-established, Predictable stereochemistry | Requires additional steps for auxiliary attachment and removal |
| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Ru-based) | >95%[4] | High efficiency, Broad substrate scope | Catalyst can be expensive and sensitive to air/moisture |
| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B), Acyl donor | >99%[9] | High selectivity, Mild conditions | Maximum theoretical yield is 50% for one enantiomer |
Experimental Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chiral HPLC Methods for α-Ethylphenethylamine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of α-ethylphenethylamine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor or no separation of α-ethylphenethylamine enantiomers?
Poor or no resolution is a frequent issue in chiral HPLC.[1] Several factors can contribute to this problem:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition.[2] Polysaccharide-based columns are often a good starting point for many chiral separations.[3][4]
-
Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier and any additives, plays a crucial role in achieving separation.[2][5]
-
Incorrect Column Temperature: Temperature can significantly influence the interactions between the enantiomers and the CSP, affecting resolution.[2][6]
-
Column Inefficiency: An old or contaminated column can lead to poor performance.[7]
Q2: How does the mobile phase composition affect the separation of α-ethylphenethylamine enantiomers?
The mobile phase composition is a key parameter to optimize for successful chiral separations. For a basic compound like α-ethylphenethylamine, the following components are important:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., ethanol, isopropanol (B130326), acetonitrile) in the mobile phase (often with a non-polar solvent like hexane (B92381) for normal-phase chromatography) can significantly impact selectivity and retention times.[8]
-
Additives: The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), can improve peak shape and resolution by minimizing unwanted interactions with the stationary phase.[1][3] Conversely, an acidic modifier like trifluoroacetic acid (TFA) may be used for acidic compounds.[3]
Q3: What is the role of temperature in the chiral separation of α-ethylphenethylamine?
Temperature is a critical parameter that can have a complex effect on chiral separations.[1]
-
Impact on Resolution: Generally, lower temperatures can enhance chiral recognition and improve resolution.[1][6] However, this is not always the case, and in some instances, higher temperatures can lead to better separation or even a reversal of the elution order.[9]
-
Impact on Retention Time: Increasing the temperature typically leads to shorter retention times.[2]
-
Optimization: It is crucial to experimentally determine the optimal temperature for a specific separation, balancing resolution with analysis time.[2]
Q4: My peaks are tailing. What are the possible causes and solutions?
Peak tailing, where the peak is asymmetrical with a broader second half, can be caused by several factors:[10]
-
Secondary Interactions: Strong interactions between the basic α-ethylphenethylamine and acidic silanol (B1196071) groups on the silica-based stationary phase can cause tailing.[10][11]
-
Column Overload: Injecting too much sample can lead to peak distortion.[12][13]
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.[14]
To address peak tailing, consider the following:
-
Mobile Phase Optimization: Adding a basic modifier like DEA to the mobile phase can help to mask the active silanol sites and improve peak symmetry.[1]
-
Sample Dilution: Diluting the sample before injection can prevent column overload.[12]
-
Column Washing: If the column is contaminated, washing it with a strong solvent may restore performance.[7] If the issue persists, the column may need to be replaced.[7]
Q5: I'm observing baseline noise. What could be the cause?
Baseline noise can interfere with accurate peak integration and quantification.[15] Common causes include:
-
Mobile Phase Issues: Impurities in the solvents, dissolved gases, or inconsistent mobile phase composition can all contribute to a noisy baseline.[16][17]
-
Pump Problems: Pulsations from the HPLC pump can manifest as baseline noise.[14]
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can be a source of noise.[15]
-
Column Contamination: Contaminants leaching from the column can also cause baseline disturbances.[14]
Troubleshooting Guides
Problem 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or have a resolution (Rs) of less than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Problem 2: Peak Tailing
Symptom: Asymmetrical peaks with a pronounced "tail," leading to poor integration and reduced resolution.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Problem 3: Baseline Noise
Symptom: The baseline on the chromatogram is not flat, showing fluctuations that interfere with peak detection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for baseline noise.
Data Presentation
Table 1: Typical Starting Conditions for Chiral HPLC of α-Ethylphenethylamine
| Parameter | Typical Value/Range | Notes |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | A good starting point for screening.[3][4] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) | The ratio is a critical parameter to optimize. |
| Mobile Phase Additive | 0.1% Diethylamine (DEA) | Improves peak shape for basic compounds.[1] |
| Flow Rate | 0.5 - 1.5 mL/min | Lower flow rates can sometimes improve resolution.[6] |
| Column Temperature | 15 - 40 °C | Temperature should be carefully controlled and optimized.[1][6] |
| Detection Wavelength | 210 - 260 nm | Based on the UV absorbance of the analyte. |
| Injection Volume | 5 - 20 µL | Keep the volume low to avoid column overload.[12] |
Table 2: Effect of Mobile Phase Additives on Peak Shape and Resolution
| Analyte | Mobile Phase Additive | Selectivity (α) | Resolution (Rs) | Peak Shape |
| Basic Compound (e.g., α-ethylphenethylamine) | None | 1.15 | 1.30 | Tailing |
| Basic Compound (e.g., α-ethylphenethylamine) | 0.1% Diethylamine (DEA) | 1.40 | 2.95 | Symmetrical |
| Acidic Compound | None | 1.08 | 1.05 | Tailing |
| Acidic Compound | 0.1% Trifluoroacetic Acid (TFA) | 1.32 | 2.60 | Symmetrical |
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
-
Objective: To identify a suitable CSP for the separation of α-ethylphenethylamine enantiomers.
-
Materials:
-
A selection of chiral columns (e.g., cellulose-based, amylose-based, protein-based).
-
HPLC system with a UV detector.
-
Racemic α-ethylphenethylamine standard solution.
-
HPLC-grade solvents (n-hexane, isopropanol, ethanol).
-
Diethylamine (DEA).
-
-
Procedure:
-
Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.
-
Install the first chiral column and equilibrate the system until a stable baseline is achieved.
-
Inject the racemic α-ethylphenethylamine standard.
-
Monitor the chromatogram for separation of the enantiomers.
-
Repeat steps 2-4 for each chiral column in the screening set.
-
Select the column that provides the best initial separation for further method optimization.
-
Protocol 2: Mobile Phase Optimization
-
Objective: To optimize the mobile phase composition for improved resolution and peak shape.
-
Materials:
-
The selected CSP from Protocol 1.
-
HPLC system with a UV detector.
-
Racemic α-ethylphenethylamine standard solution.
-
HPLC-grade solvents (n-hexane, isopropanol, ethanol).
-
Diethylamine (DEA).
-
-
Procedure:
-
Organic Modifier Ratio:
-
Prepare a series of mobile phases with varying ratios of n-hexane to isopropanol (or ethanol), for example: 95:5, 90:10, 85:15, and 80:20 (v/v), each containing 0.1% DEA.
-
Inject the standard with each mobile phase composition and record the retention times and resolution.
-
-
Additive Concentration:
-
Using the optimal organic modifier ratio determined above, prepare mobile phases with different concentrations of DEA (e.g., 0.05%, 0.1%, 0.2%).
-
Inject the standard and evaluate the impact on peak shape and resolution.
-
-
Select the mobile phase composition that provides the best balance of resolution, analysis time, and peak symmetry.
-
Protocol 3: Temperature Optimization
-
Objective: To determine the optimal column temperature for the separation.
-
Materials:
-
The optimized column and mobile phase from the previous protocols.
-
HPLC system with a column oven and UV detector.
-
Racemic α-ethylphenethylamine standard solution.
-
-
Procedure:
-
Set the column temperature to a starting point, for example, 25°C.
-
Equilibrate the system and inject the standard.
-
Systematically vary the column temperature in increments (e.g., 15°C, 20°C, 30°C, 35°C, 40°C).
-
At each temperature, allow the system to equilibrate before injecting the sample.
-
Record the resolution and retention times at each temperature.
-
Select the temperature that provides the best resolution.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
- 8. benchchem.com [benchchem.com]
- 9. A thermodynamic study of the temperature-dependent elution order of cyclic alpha-amino acid enantiomers on a copper(II)-D-penicillamine chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 15. agilent.com [agilent.com]
- 16. mastelf.com [mastelf.com]
- 17. uhplcs.com [uhplcs.com]
Technical Support Center: Synthesis of 1-Phenylbutan-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-phenylbutan-2-amine (B1195257).
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my synthesis of this compound via reductive amination. What are the common causes and how can I improve it?
A1: Low yields in the reductive amination of 1-phenyl-2-butanone are often attributed to several factors. The key areas to investigate are the formation of the imine intermediate, the choice and activity of the reducing agent, and the overall reaction conditions.
-
Inefficient Imine Formation: The equilibrium between the ketone and ammonia (B1221849) to form the imine can be unfavorable. To drive the reaction forward, it is crucial to remove the water formed during the reaction. This can be achieved by using a dehydrating agent, such as molecular sieves, or through azeotropic distillation.
-
Suboptimal pH: The pH of the reaction medium is critical. A slightly acidic environment (pH 6-7) is generally optimal for imine formation. If the pH is too low, the ammonia will be protonated and become non-nucleophilic. If the pH is too high, the activation of the carbonyl group is reduced.
-
Choice of Reducing Agent: The reducing agent should be selective for the imine over the ketone. Strong reducing agents like sodium borohydride (B1222165) can prematurely reduce the starting 1-phenyl-2-butanone, leading to the formation of 1-phenyl-2-butanol as a byproduct and thus lowering the yield of the desired amine. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) are often preferred as they are more selective for the protonated imine.
-
Reaction Temperature and Time: The reaction temperature influences the rate of both imine formation and reduction. Higher temperatures can favor imine formation but may also lead to side reactions. Optimization of temperature and reaction time through monitoring by TLC or GC is recommended.
Q2: I am observing significant amounts of side products in my reaction mixture. What are these and how can I minimize their formation?
A2: Several side products can form during the synthesis of this compound. Identifying these can help in optimizing the reaction conditions to minimize their formation.
-
1-Phenyl-2-butanol: This is a common byproduct resulting from the reduction of the starting ketone, 1-phenyl-2-butanone. As mentioned above, using a milder and more selective reducing agent that preferentially reduces the imine will minimize the formation of this alcohol.
-
N-Formyl-1-phenylbutan-2-amine: In the Leuckart reaction, which uses formic acid or its derivatives as the reducing agent, the primary amine product can be formylated to form the N-formyl amide.[1] To obtain the free amine, a subsequent hydrolysis step with a strong acid or base is necessary.
-
Secondary and Tertiary Amines: Over-alkylation of the primary amine product can lead to the formation of di-(1-phenylbutan-2-yl)amine (secondary amine) and even tertiary amines. This can be minimized by using a large excess of the ammonia source.
Q3: What is the Leuckart reaction and how does it compare to other reductive amination methods for synthesizing this compound?
A3: The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source.[2][3] The reaction typically requires high temperatures (120-185°C).[2]
-
Advantages: It is a one-pot reaction that does not require an external reducing agent or catalyst, making it experimentally simple.
-
Disadvantages: The high temperatures can lead to side reactions and decomposition of starting materials or products.[4] A significant drawback is the formation of the N-formyl derivative of the amine, which requires a separate hydrolysis step to yield the final primary amine.[1] Yields can be moderate, especially with aromatic ketones.[1]
-
Comparison: Other reductive amination methods using reagents like NaBH₃CN or catalytic hydrogenation offer milder reaction conditions and can provide higher selectivity for the primary amine, avoiding the formation of the N-formyl intermediate. The choice of method often depends on the desired scale, available equipment, and sensitivity of the starting materials.
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound from the reaction mixture typically involves a series of extraction and distillation steps.
-
Acid-Base Extraction: After the reaction is complete, the mixture is typically worked up by adding a dilute acid (e.g., HCl) to protonate the amine, making it water-soluble. This allows for the separation from non-basic organic impurities by extraction with an organic solvent. The aqueous layer containing the amine salt is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted into an organic solvent.
-
Distillation: The crude amine obtained after extraction can be purified by fractional distillation under reduced pressure to remove any remaining impurities and the solvent.
-
Crystallization of Salts: For higher purity, the amine can be converted to a crystalline salt (e.g., hydrochloride or sulfate) by treating the free base with the corresponding acid. The salt can then be recrystallized from a suitable solvent.
Quantitative Data on Amination Reactions
The following table summarizes reported yields for the synthesis of primary amines from ketones using different methods. While specific data for this compound is limited, these examples with similar structures provide a useful comparison.
| Starting Ketone | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | Ammonium Formate | [RhCp*Cl₂]₂ | Methanol | 70 | 92 | [5] |
| Acetophenone | Ammonium Formate | None (Leuckart) | - | 180-185 | 60-66 | [6] |
| Various Ketones | Ammonium Formate | Formic Acid (Leuckart) | - | High | 50-85 | [6] |
| 1-(2,5-dimethoxyphenyl)propan-2-one | NH₃, CH₃COONH₄ | Raney Ni | - | - | 95 | [7] |
| Various Aldehydes/Ketones | NH₃, H₂ | Ni/MFM-300(Cr) | - | 160 | up to 99 | [8] |
Detailed Experimental Protocol: Reductive Amination of 1-Phenyl-2-butanone
This protocol is a representative procedure for the synthesis of this compound via reductive amination using sodium cyanoborohydride.
Materials:
-
1-Phenyl-2-butanone
-
Ammonium acetate (B1210297)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-phenyl-2-butanone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Carefully add dilute hydrochloric acid to the reaction mixture to quench the excess reducing agent and to protonate the amine.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add water to the residue and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution until the pH is >12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizing the Synthesis and Troubleshooting
Reductive Amination Pathway
Caption: Reductive amination of 1-phenyl-2-butanone to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 4. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. erowid.org [erowid.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the purification of phenylisobutylamine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of phenylisobutylamine.
Frequently Asked Questions (FAQs)
Q1: What is phenylisobutylamine and what are its basic properties?
Phenylisobutylamine, also known as α-ethylphenethylamine (AEPEA) or its more chemically accurate name, 1-phenylbutan-2-amine, is a primary amine from the phenethylamine (B48288) family.[1] As a basic compound, its purification can be challenging due to its reactivity with acidic media and its tendency to absorb carbon dioxide from the atmosphere.[]
Q2: What are the most common impurities in a crude sample of phenylisobutylamine?
Impurities can be route-specific, but they generally include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions, such as dimers or products of over-alkylation.[3]
-
Reagents and solvents: Residual chemicals used in the synthesis and work-up.
Q3: Should I purify phenylisobutylamine as a free base or as a salt?
This depends on the chosen purification method and the nature of the impurities.
-
Free Base: The free base is typically an oil or low-melting solid, suitable for purification by distillation or chromatography on a neutral or basic stationary phase.
-
Salt (e.g., Hydrochloride): The hydrochloride salt is usually a crystalline solid, which is ideal for purification by recrystallization.[4] The salt form is also more stable and less prone to reacting with atmospheric CO2.
Q4: How can I convert the phenylisobutylamine free base to its hydrochloride salt and vice versa?
-
Free Base to HCl Salt: Dissolve the free base in a non-polar, anhydrous solvent like diethyl ether or toluene. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol) dropwise until precipitation is complete. Collect the solid by filtration.
-
HCl Salt to Free Base: Dissolve the salt in water and add a base, such as a 10% sodium hydroxide (B78521) (NaOH) solution, until the pH is strongly basic (pH 11-13).[5][6] The free base will separate as an oil. Extract the free base into an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry it over an anhydrous drying agent (like sodium sulfate), and remove the solvent under reduced pressure.
Troubleshooting Guides
Column Chromatography
Column chromatography is a powerful technique for separating phenylisobutylamine from impurities with different polarities. However, its basic nature requires special considerations.
Troubleshooting Common Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product is stuck on the column or shows severe tailing. | The basic amine is strongly interacting with the acidic silanol (B1196071) groups on the silica (B1680970) gel. | - Add a basic modifier like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (1-2%) to your eluent.[7] - Use an alternative stationary phase, such as amine-functionalized silica or alumina (B75360) (basic or neutral).[7][8] |
| Poor separation between the product and impurities. | The eluent system does not provide enough selectivity. | - Optimize the solvent system by trying different solvent combinations and gradients.[7] - Consider switching to a different chromatography mode (e.g., from normal-phase to reverse-phase). |
| Product appears to be decomposing on the column. | The acidic nature of the silica gel may be catalyzing degradation. | - Neutralize the silica by pre-treating the column with a solution of your eluent containing a basic modifier before loading your sample. - Work quickly and avoid leaving the compound on the column for extended periods. |
Recommended Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Typical Eluent System | Notes |
| Normal-Phase | Silica Gel | Dichloromethane (B109758)/Methanol with 1-2% Triethylamine | A common starting point for basic compounds.[7] |
| Normal-Phase | Amine-functionalized Silica | Hexane/Ethyl Acetate | Eliminates the need for basic additives in the mobile phase.[8] |
| Reverse-Phase | C18 Silica | Acetonitrile/Water with 0.1% Triethylamine | Effective for polar impurities; the basic modifier helps to maintain good peak shape.[7] |
Recrystallization (of Phenylisobutylamine Hydrochloride)
Recrystallization is an excellent method for purifying the solid hydrochloride salt of phenylisobutylamine.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated. - The solution is supersaturated, but crystallization has not been initiated. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the solvent line. - Add a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | - Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. |
| The recovered product is not pure. | - The cooling process was too fast, trapping impurities. - The chosen solvent is not ideal. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different recrystallization solvent or a solvent pair (a "good" solvent and a "poor" solvent). |
Potential Recrystallization Solvents for Phenethylamine Salts
| Solvent/Solvent System | Notes |
| Isopropanol | A commonly used solvent for recrystallizing amine hydrochloride salts. |
| Ethanol (B145695)/Water | A solvent pair where the salt is more soluble in ethanol and less soluble in water. |
| Acetone/Water | Another potential solvent pair. |
| Methanol/Toluene | A polar/non-polar combination that can be effective. |
Fractional Vacuum Distillation (of Phenylisobutylamine Free Base)
Distillation is used to purify the liquid free base of phenylisobutylamine by separating it from non-volatile impurities or compounds with significantly different boiling points.[9] Due to the likely high boiling point of phenylisobutylamine, vacuum distillation is necessary to prevent decomposition.[9][10]
Troubleshooting Common Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or unstable boiling. | - Uneven heating. - Lack of boiling chips or inadequate stirring. - Vacuum is not stable. | - Ensure the heating mantle is properly fitted and provides even heat. - Add fresh boiling chips or use a magnetic stirrer. - Check the vacuum system for leaks. |
| Poor separation of fractions. | - Distillation rate is too fast. - Inefficient fractionating column. | - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Product is dark or appears decomposed. | The distillation temperature is too high, even under vacuum. | - Use a better vacuum pump to achieve a lower pressure, which will further reduce the boiling point. - Ensure the crude material is dry and free of acidic impurities before distillation. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
This protocol is designed to separate phenylisobutylamine from neutral and acidic impurities.
-
Dissolve the crude sample in an organic solvent like diethyl ether or dichloromethane (approx. 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M hydrochloric acid (HCl) three times.[5][6] The basic phenylisobutylamine will move into the aqueous layer as its hydrochloride salt.
-
Combine the aqueous layers. The neutral impurities will remain in the organic layer, which can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly add 10% sodium hydroxide (NaOH) solution with stirring until the pH is >12. The phenylisobutylamine free base will separate as an oil.
-
Extract the free base from the aqueous layer with three portions of a fresh organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified phenylisobutylamine free base.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).
-
Pack a chromatography column with the slurry.
-
Pre-elute the column with several column volumes of the eluent to equilibrate the stationary phase.
-
Dissolve the crude phenylisobutylamine in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the sample through the column, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Fractional Vacuum Distillation
-
Ensure the crude phenylisobutylamine free base is dry and free of non-volatile solids.
-
Set up a fractional distillation apparatus for vacuum distillation. Use a short-path distillation head if available for very high-boiling compounds.
-
Add the crude amine and a magnetic stir bar or boiling chips to the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently and evenly with a heating mantle.
-
Collect the fraction that distills at a constant temperature and pressure. This is your purified product.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow of purification by acid-base extraction.
Caption: Experimental workflow for column chromatography.
Caption: Experimental workflow for recrystallization.
References
- 1. Phenylisobutylamine - Wikipedia [en.wikipedia.org]
- 3. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. digivac.com [digivac.com]
Stability and degradation studies of 1-phenylbutan-2-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-phenylbutan-2-amine (B1195257) in solution. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a primary amine with a phenyl group, it is susceptible to oxidation and reactions under acidic or basic conditions, especially at elevated temperatures.[1][2][3]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, plausible degradation pathways include oxidation of the amine group to form corresponding imines, nitroso, or nitro compounds, and potential deamination.[1][4] The phenyl group may also undergo hydroxylation under certain oxidative conditions. N-dealkylation is another possible pathway for similar amine compounds.[1]
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8°C), protected from light, and in tightly sealed containers to prevent exposure to air and potential oxidation. For long-term storage, using an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), must be able to separate the intact this compound from all its potential degradation products.[5][6][7] Method development involves testing different columns, mobile phases (including pH and organic modifiers), and detection wavelengths. To confirm the method's specificity, forced degradation studies are essential.[2][3]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
| Problem | Possible Causes | Solutions |
| Unexpected Peaks in HPLC Chromatogram | - Contamination of the mobile phase or sample.[8] - Degradation of the sample. - "Ghost peaks" from previous injections.[9] | - Filter and degas the mobile phase. - Prepare fresh samples and store them properly. - Implement a robust column washing procedure between runs. |
| Shifting Retention Times | - Changes in mobile phase composition or pH.[9] - Fluctuations in column temperature.[9][10] - Column aging or degradation.[9] - Inconsistent flow rate.[10] | - Prepare mobile phase accurately and consistently. - Use a column oven to maintain a stable temperature. - Use a guard column and replace the analytical column when performance declines. - Check the pump for leaks or bubbles.[11] |
| Peak Tailing or Fronting | - Interaction of the basic amine with acidic silanols on the HPLC column. - Sample overload.[9] - Mismatch between sample solvent and mobile phase.[9] | - Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase if possible.[10] |
| Poor Reproducibility | - Inconsistent sample preparation. - HPLC system issues (e.g., injector, pump).[8][11] - Instability of the compound in the autosampler. | - Standardize the sample preparation procedure. - Perform regular system maintenance and calibration. - Use a cooled autosampler if available and run samples promptly. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[2][3][12]
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol (B129727), and acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following conditions in separate experiments. The goal is to achieve 5-20% degradation of the active substance.[12]
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.[1]
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 2-8 hours | To test for acid-labile functional groups.[6] |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 2-8 hours | To test for base-labile functional groups.[6] |
| Oxidation | 3% H₂O₂ at room temp. | 24 hours | To simulate oxidative degradation.[6] |
| Thermal | 80°C | 24-48 hours | To assess intrinsic thermal stability.[1] |
| Photolytic | ICH Q1B light exposure | As per guidelines | To evaluate light sensitivity.[1] |
Visualizations
Caption: Potential degradation routes for this compound.
Caption: Workflow for a stability-indicating method development.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Minimizing by-product formation in 1-phenylbutan-2-amine synthesis
Welcome to the technical support center for the synthesis of 1-phenylbutan-2-amine (B1195257). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to minimizing by-product formation during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the reductive amination of 1-phenylbutan-2-one (B47396).[1] This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the desired primary amine.[2] Catalytic hydrogenation or hydride-based reducing agents are commonly used for the reduction step.[2][3]
Q2: What are the most common by-products in this synthesis?
A2: The primary by-products of concern are:
-
Secondary Amine (Di-(1-phenylbutan-2-yl)amine): This forms when the primary amine product reacts with another molecule of the starting ketone (1-phenylbutan-2-one) and is subsequently reduced.[4]
-
1-Phenylbutan-2-ol: This alcohol results from the direct reduction of the starting ketone before it can form the imine intermediate.[5]
-
N-Formyl Amine: In methods like the Leuckart reaction, which uses ammonium (B1175870) formate (B1220265) or formamide, an N-formyl derivative is an intermediate. Incomplete hydrolysis during workup can leave this as an impurity.[5]
Q3: How does reaction temperature affect by-product formation?
A3: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions. For instance, the classic Leuckart reaction requires high temperatures (120-165 °C), which can lead to thermal degradation and by-product formation.[6] Modern catalytic methods often operate at lower, optimized temperatures (e.g., 50-80 °C) to improve selectivity and minimize unwanted side products.[5][7] Finding the optimal temperature is key to maximizing the yield of the desired primary amine.[8]
Q4: Why is removing water from the reaction important?
A4: The initial step of reductive amination is the condensation of the ketone and ammonia to form an imine, a reaction that releases water.[2][9] This is an equilibrium reaction.[10] To drive the reaction towards imine formation and thus increase the final product yield, it is often necessary to remove the water as it forms. This can be achieved using dehydrating agents like molecular sieves or azeotropic distillation with a Dean-Stark apparatus.[10][11]
By-product Formation Pathways
The following diagram illustrates the main synthetic route to this compound and the pathways leading to common by-products.
Caption: Reaction pathways in this compound synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation.[10] 2. Inactive reducing agent or catalyst.[12] 3. Sub-optimal reaction temperature.[8] | 1. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to remove water and shift the equilibrium.[11] 2. Use a fresh batch of reducing agent or catalyst. For catalytic hydrogenations, ensure the catalyst is not poisoned.[12] 3. Optimize the temperature. For many catalytic systems, a range of 50-80 °C is a good starting point.[7] |
| High Percentage of Alcohol By-product | The reducing agent is reducing the ketone faster than the imine is being formed or is non-selective. | 1. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more reactive towards the imine/iminium ion than the ketone.[12][13] 2. Adopt a two-step protocol: first, allow the imine to form completely (monitor via spectroscopy if possible), then add the reducing agent.[14] |
| High Percentage of Secondary Amine By-product | 1. The primary amine product is reacting with the remaining starting ketone.[4] 2. Reaction stoichiometry is not optimal. | 1. Use a significant excess of the ammonia source to favor the formation of the primary amine. 2. Ensure rapid and efficient reduction of the imine as it forms to minimize the time the primary amine product is in the presence of unreacted ketone. |
| Reaction Stalls (Catalytic Hydrogenation) | 1. Catalyst poisoning, often by the amine product itself.[12] 2. Insufficient hydrogen pressure or poor mass transfer.[12] | 1. Increase catalyst loading or use a poison-resistant catalyst. Ensure high purity of starting materials. 2. Check for leaks in the hydrogenation apparatus. Increase stirring speed to improve contact between the catalyst, reactants, and hydrogen. |
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting low product yield.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the reductive amination. The table below summarizes data from various studies on related ketone aminations.
| Catalyst System | Ketone Substrate | Conditions | Yield of Primary Amine | Reference |
| CoCl₂ / NaHBEt₃ | Substituted Aromatic Ketones | 40 bar H₂, 140 °C, 24h | 50-96% | [7] |
| Iron-based catalyst | 4-Phenylbutan-2-one | H₂O, NH₃ (aq) | 87% | [15] |
| Pt-MoOx/TiO₂ | 2-Adamantanone (model) | NH₃, H₂ | High Yield | [16] |
| Cp*Rh(III) complex | Acetophenone (model) | HCOONH₄, 70 °C, 7h | 92% (NMR), 85% (isolated) | [5] |
| Ru/TiP-100 | Various Carbonyls | NH₃, H₂, Ambient Temp. | High Yields | [17] |
Experimental Protocol: Catalytic Reductive Amination
This protocol is a representative example for the synthesis of this compound using a heterogeneous catalyst.
Disclaimer: This protocol is for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment, in a well-ventilated fume hood.
Objective: To synthesize this compound from 1-phenylbutan-2-one via catalytic reductive amination.
Reagents & Equipment:
-
1-phenylbutan-2-one
-
Ammonia solution (e.g., 7 M in Methanol)
-
Catalyst (e.g., 5% Pt/C or a specified iron or cobalt catalyst)[15][16]
-
Hydrogen source (e.g., H₂ gas cylinder or a transfer hydrogenation agent like ammonium formate)[18]
-
Solvent (e.g., Methanol, Ethanol, or Isopropanol)
-
High-pressure autoclave or hydrogenation apparatus
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Separatory funnel
-
Hydrochloric acid (HCl), aqueous
-
Sodium hydroxide (B78521) (NaOH), aqueous
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 1-phenylbutan-2-one (1.0 eq), the chosen solvent (e.g., methanol), and the catalyst (e.g., 0.5-5 mol%).
-
Addition of Amine Source: Add a stoichiometric excess of the ammonia solution (e.g., 5-10 eq) to the reactor.
-
Reaction: Seal the reactor. Purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-40 bar) and begin stirring.[7] Heat the reaction to the optimal temperature (e.g., 70-80 °C) and maintain for the required duration (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/MS if possible.
-
Workup - Catalyst Removal: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Rinse the pad with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
-
Acid-Base Extraction:
-
Dissolve the crude residue in an organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel and extract with aqueous HCl (e.g., 1 M). The amine product will move to the aqueous layer as its hydrochloride salt.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Carefully basify the aqueous layer to pH >12 with aqueous NaOH.
-
Extract the free amine product back into an organic solvent (e.g., diethyl ether) multiple times.
-
-
Drying and Concentration: Combine the organic extracts from the final step, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the product further by vacuum distillation.[19] Characterize the final product using appropriate analytical techniques (NMR, GC-MS, IR).
References
- 1. Ethyl(1-phenylbutan-2-yl)amine|CAS 119486-07-6 [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Synthesis of Primary Amines by Reductive Amination of Ketones with Ammonia over Supported Pt catalysts | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 1-phenylbutan-2-amine by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 1-phenylbutan-2-amine (B1195257).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (tailing) for this compound?
A1: Poor peak shape, particularly tailing, is a common issue when analyzing primary amines like this compound. This is often due to the active sites on the GC column and inlet liner interacting with the amine group.[1][2] To mitigate this, consider the following:
-
Derivatization: This is the most effective solution. Derivatizing the amine group will reduce its polarity and interaction with active sites.[3][4]
-
Inert Flow Path: Ensure you are using an inert inlet liner and column to minimize active sites.[5]
-
Column Choice: A column with a more inert stationary phase, such as one with arylene-stabilized polysiloxane, can improve peak shape.[3]
Q2: Is derivatization necessary for the analysis of this compound?
A2: While not strictly mandatory in all cases, derivatization is highly recommended for robust and reproducible analysis of this compound by GC-MS.[3][6] Derivatization improves volatility, thermal stability, and chromatographic behavior, leading to sharper, more symmetrical peaks and improved sensitivity.[4][7] Common derivatizing agents for primary amines include trifluoroacetic anhydride (B1165640) (TFAA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][6]
Q3: What are the recommended starting GC-MS parameters for derivatized this compound?
A3: The optimal parameters will depend on the specific derivative and instrument. However, a good starting point for a trimethylsilyl (B98337) (TMS) derivative is outlined in the table below.
Q4: I am not seeing a molecular ion peak in my mass spectrum. Why is that?
A4: Electron Ionization (EI) is a high-energy ionization technique that can cause extensive fragmentation of the analyte.[8] For some molecules, this can lead to a very weak or absent molecular ion peak. If you are using a derivatizing agent, the mass spectrum will correspond to the derivative, not the original compound. Ensure you are looking for the correct molecular ion of the derivatized this compound. Softer ionization techniques, like chemical ionization (CI), can be used to increase the abundance of the molecular ion if needed.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak Detected | Incomplete derivatization. | Optimize derivatization reaction conditions (temperature, time, reagent volume). |
| Analyte degradation in the injector. | Lower the injector temperature. Ensure the use of an inert liner. | |
| Incorrect mass spectrometer settings. | Verify the mass range includes the expected m/z values of the derivatized analyte. | |
| Poor Peak Shape (Tailing) | Interaction with active sites in the GC system. | Use a deactivated inlet liner and a column designed for amine analysis.[2][5] |
| Incomplete derivatization. | Increase the amount of derivatizing reagent or reaction time. | |
| Column overload. | Dilute the sample or use a split injection. | |
| Baseline Noise or Drift | Column bleed. | Condition the column properly. Use a low-bleed "MS" designated column.[9] |
| Contaminated carrier gas. | Ensure high-purity carrier gas and the use of appropriate gas purifiers. | |
| Leaks in the system. | Check for leaks at the injector, column fittings, and mass spectrometer interface. | |
| Poor Resolution | Inadequate chromatographic separation. | Optimize the oven temperature program (e.g., use a slower ramp rate). |
| Incorrect column choice. | A longer column or a column with a different stationary phase may be needed. |
Experimental Protocols
Protocol 1: Derivatization of this compound with BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound.
Materials:
-
This compound sample
-
Pyridine (B92270) (or other suitable solvent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of pyridine in a clean, dry vial.
-
Add 100 µL of BSTFA with 1% TMCS to the sample solution.[6]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[6]
-
Allow the solution to cool to room temperature.
-
The resulting solution containing the TMS-derivatized this compound is ready for injection into the GC-MS.
Protocol 2: GC-MS Analysis of Derivatized this compound
This protocol provides a starting point for the GC-MS analysis of the derivatized sample.
Instrumentation and Consumables:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[6]
-
Carrier Gas: Helium, high purity
-
Injector liner: Deactivated, split/splitless liner
GC-MS Parameters:
| Parameter | Value | Notes |
| GC | ||
| Injection Volume | 1 µL | |
| Inlet Temperature | 250°C | [5][6] |
| Injection Mode | Split (20:1) or Splitless | Start with split mode to avoid column overload. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (constant flow) | [6] |
| Oven Program | ||
| Initial Temperature | 100°C, hold for 2 min | [6] |
| Ramp Rate | 15°C/min to 280°C | [6] |
| Final Hold | 5 min at 280°C | [6] |
| MS | ||
| Transfer Line Temp. | 280°C | [5][6] |
| Ion Source Temp. | 230°C | [6] |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | [6] |
| Mass Range | m/z 40-500 | [5][6] |
| Tune File | Standard tune (e.g., etune.u) | [5] |
Visualizations
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. gcms.cz [gcms.cz]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Resolution of 1-Phenylbutan-2-amine Enantiomers
Welcome to the technical support center for the chiral separation of 1-phenylbutan-2-amine (B1195257) and related phenylalkylamine enantiomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions (FAQs) to overcome common challenges in chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of chiral stationary phases (CSPs) for separating this compound enantiomers?
A1: The selection of an appropriate CSP is the most critical factor for successfully separating this compound enantiomers. Based on separations of structurally similar compounds, the most effective CSPs are:
-
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and demonstrate broad enantioselectivity for a variety of compounds, including basic amines like this compound.[1][2] Columns with phenylcarbamate derivatives on the polysaccharide backbone are often effective.[1]
-
Macrocyclic Glycopeptide-based CSPs: CSPs based on vancomycin (B549263) (e.g., Astec CHIROBIOTIC V2) are highly effective, particularly in polar ionic or reversed-phase modes.[3] They are known for their robustness and compatibility with mass spectrometry (MS).[3]
-
Pirkle-type CSPs: Columns like Whelk-O1 can also show excellent selectivity for phenylalkylamine derivatives.[4]
Q2: How should I select the initial mobile phase for method development?
A2: The optimal mobile phase is dependent on the chosen CSP.[3]
-
For Polysaccharide CSPs (Normal Phase): A good starting point is a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).[1] For a basic compound like this compound, adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) is crucial to improve peak shape and prevent tailing.[1][3]
-
For Macrocyclic Glycopeptide CSPs (Polar Ionic Mode): This mode uses a high percentage of organic modifier (e.g., methanol) with small amounts of water and ionic additives.[3] A common mobile phase is Methanol:Water (95:5) containing additives like 0.1% acetic acid and 0.02% ammonium (B1175870) hydroxide. This mode is often effective for amphetamine-like compounds.
Q3: Can temperature be used to optimize the separation?
A3: Yes, column temperature is a critical parameter for optimization. Lowering the temperature generally increases chiral selectivity by enhancing the stability of transient diastereomeric complexes formed between the analyte and the CSP.[5] However, this can also increase analysis time and viscosity. Conversely, increasing the temperature can improve peak efficiency but may reduce resolution.[5][6] The effect is compound-dependent, so temperature should be systematically evaluated (e.g., in 5°C increments from 15°C to 40°C).[5]
Q4: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for this separation?
A4: Yes, SFC is an excellent and often preferred technique for chiral separations.[1][7] It typically provides higher efficiency and faster analysis times. Polysaccharide-based CSPs are very effective in SFC, using a mobile phase of supercritical CO2 with an alcohol co-solvent (e.g., methanol) and a basic additive.[1]
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: The enantiomer peaks are completely co-eluting or only appear as a small shoulder on a single peak.
| Potential Cause | Troubleshooting Steps & Protocol |
| Inappropriate CSP | The chiral recognition mechanism of the CSP is not effective for your analyte. Action: Screen different types of CSPs. A good screening set includes a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based column.[8] |
| Suboptimal Mobile Phase | The mobile phase composition is incorrect, leading to poor selectivity.[3] |
| Incorrect Temperature | The operating temperature is not optimal for chiral recognition.[5] |
| Degraded Column | The column's stationary phase has been damaged or contaminated, leading to a loss of performance.[9] |
Issue 2: Peak Tailing or Asymmetric Peaks
Symptom: Peaks are not Gaussian in shape, with a pronounced "tail" on the backside. This leads to poor integration and reduced resolution.
| Potential Cause | Troubleshooting Steps & Protocol |
| Secondary Silanol (B1196071) Interactions | The basic amine analyte is interacting strongly with acidic silanol groups on the silica (B1680970) support, a very common issue for this class of compounds.[3] |
| Column Overload | The mass of the sample injected is too high, saturating the stationary phase.[5] |
| Column Contamination | Strongly retained impurities from previous injections have accumulated at the column head, creating active sites.[9] |
Methodologies & Data
While specific resolution data for this compound is not abundant in readily available literature, the following tables summarize typical starting conditions and results for closely related amphetamine-like compounds, which serve as an excellent starting point for method development.
Table 1: Example Normal Phase HPLC Conditions
| Parameter | Condition 1 | Condition 2 |
| Analyte | Amino Alcohol Analog[1] | General Primary Amines[2] |
| Chiral Column | Chiralpak® IA | Chiralcel® OD-H |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1) | n-Hexane / Isopropanol (varying 90:10 to 70:30) |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Temperature | 25°C[1] | Room Temperature[2] |
| Detection | UV at 210 nm[1] | UV at 254 nm |
Table 2: Example Polar Ionic Mode HPLC Conditions
| Parameter | Condition 1 | Condition 2 |
| Analyte | Methamphetamine / Amphetamine | Methamphetamine / Amphetamine[6] |
| Chiral Column | Astec® CHIROBIOTIC® V2 | Agilent InfinityLab Poroshell 120 Chiral-V |
| Dimensions | 150 x 4.6 mm, 5 µm | 150 x 2.1 mm, 2.7 µm[6] |
| Mobile Phase | Methanol:Water (95:5) with 0.1% Acetic Acid & 0.02% NH4OH | Methanol with 0.1% Acetic Acid & 0.02% NH4OH[6] |
| Flow Rate | 1.0 mL/min (typical) | 0.4 mL/min (typical) |
| Temperature | 25°C (typical) | Varied (e.g. 25-40°C)[6] |
| Detection | MS or UV | LC/MS[6] |
| Resolution (Rs) | Baseline Resolution | > 1.9[6] |
Detailed Experimental Protocol (Starting Point)
This protocol describes a general starting point for separating the enantiomers of this compound using HPLC with a polysaccharide-based CSP in normal phase.
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA)
-
Sample: Racemic this compound standard
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, IPA, and DEA in a volumetric ratio of 80:20:0.1.[1]
-
For example, to make 1 L of mobile phase, combine 800 mL of n-hexane, 200 mL of IPA, and 1 mL of DEA.
-
Sonicate the mixture for 15-20 minutes to degas.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the mobile phase to create a stock solution of 1 mg/mL.[1]
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 10-20 µg/mL.
4. HPLC Instrumentation and Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C (use a column oven for stability)[1]
-
Injection Volume: 10 µL[1]
-
Detection: UV at 210 nm or 254 nm[1]
5. Experimental Procedure:
-
Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.[3]
-
Perform a blank injection (mobile phase only) to ensure the system is clean.
-
Inject the prepared sample.
-
Monitor the separation and record the chromatogram. The two enantiomers should elute as separate peaks.
-
If resolution is poor (Rs < 1.5), begin the optimization process by adjusting the IPA percentage in the mobile phase (e.g., try 90:10:0.1 and 70:30:0.1 Hexane:IPA:DEA).
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. benchchem.com [benchchem.com]
- 4. redalyc.org [redalyc.org]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chiraltech.com [chiraltech.com]
Addressing matrix effects in the analysis of α-ethylphenethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of α-ethylphenethylamine.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of α-ethylphenethylamine, providing potential causes and recommended solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions: The basic nature of α-ethylphenethylamine can lead to interactions with acidic silanol (B1196071) groups on the surface of C18 columns, causing peak tailing. | - Use a column with end-capping or a phenyl-hexyl stationary phase. - Add a small amount of a competing base, like triethylamine, to the mobile phase. - Adjust the mobile phase pH to ensure the analyte is in a consistent ionization state. |
| Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. | - Dilute the sample. - Reduce the injection volume. |
| Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | - Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase. |
Issue 2: Inconsistent Retention Time
| Potential Cause | Recommended Solution |
| Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter retention times. | - Prepare fresh mobile phase daily. - Ensure solvent bottles are properly sealed. |
| Column Degradation: Loss of stationary phase or column contamination can affect retention. | - Use a guard column to protect the analytical column. - Flush the column according to the manufacturer's instructions. |
| Fluctuations in Column Temperature: Inconsistent column temperature can lead to shifts in retention time. | - Use a column oven to maintain a stable temperature. |
Issue 3: Low Signal Intensity or High Background Noise
| Potential Cause | Recommended Solution |
| Ion Suppression: Co-eluting matrix components interfere with the ionization of α-ethylphenethylamine in the mass spectrometer source.[1][2] | - Optimize sample preparation to remove interfering matrix components (see detailed protocols below). - Adjust chromatographic conditions to separate the analyte from the interfering peaks. - Use a deuterated internal standard to compensate for signal suppression.[3] |
| Contamination of the Mass Spectrometer: Buildup of non-volatile salts or other contaminants in the ion source can reduce sensitivity. | - Regularly clean the ion source according to the manufacturer's protocol. - Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate.[4] |
| Improper MS/MS Parameters: Suboptimal collision energy or precursor/product ion selection will result in a weak signal. | - Optimize MS/MS parameters by infusing a standard solution of α-ethylphenethylamine. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of α-ethylphenethylamine?
A: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[2] For α-ethylphenethylamine, a basic compound, phospholipids (B1166683) from plasma are a common source of ion suppression in electrospray ionization (ESI).[1]
Q2: How can I quantitatively assess the matrix effect for my α-ethylphenethylamine assay?
A: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[5]
-
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. This should be evaluated using matrix from at least six different sources.[6]
Q3: What is the best sample preparation technique to minimize matrix effects for α-ethylphenethylamine?
A: The "best" technique depends on the specific matrix and the required sensitivity. Here's a comparison:
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[7] | Less clean extracts, higher potential for matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT. | More labor-intensive, uses larger volumes of organic solvents.[8] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, leading to the lowest matrix effects.[9] | More complex method development, can be more expensive. |
For high-sensitivity and high-accuracy assays, SPE is generally recommended.
Q4: When should I use a deuterated internal standard for α-ethylphenethylamine analysis?
A: A deuterated internal standard (e.g., α-ethylphenethylamine-d5) is highly recommended for all quantitative LC-MS/MS analyses of α-ethylphenethylamine. Because it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar matrix effects.[3] This allows for accurate correction of any signal suppression or enhancement, leading to more reliable and reproducible results.[3]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of α-Ethylphenethylamine from Human Urine
This protocol is adapted from a method for related phenethylamines and is suitable for achieving a clean extract with minimal matrix effects.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 10 µL of a deuterated α-ethylphenethylamine internal standard solution.
-
Vortex for 10 seconds.
-
Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of α-Ethylphenethylamine from Human Plasma
This protocol is a general procedure for the extraction of basic drugs from plasma.
-
Sample Preparation:
-
To 0.5 mL of plasma in a glass tube, add 50 µL of a deuterated α-ethylphenethylamine internal standard solution.
-
Add 0.5 mL of 1 M sodium carbonate buffer (pH 9.5).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of an organic solvent mixture (e.g., n-butyl chloride or a mixture of chloroform:isopropanol:n-heptane).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Back Extraction (Optional, for cleaner extract):
-
Transfer the organic layer to a new tube.
-
Add 1 mL of 0.1 M hydrochloric acid.
-
Vortex for 5 minutes and centrifuge.
-
Discard the organic layer.
-
To the aqueous layer, add 0.5 mL of 1 M sodium carbonate buffer (pH 9.5).
-
Add 3 mL of fresh organic solvent, vortex, and centrifuge.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PPT) of α-Ethylphenethylamine from Human Serum
This is a rapid sample preparation method suitable for high-throughput screening.
-
Precipitation:
-
To 100 µL of serum in a microcentrifuge tube, add 10 µL of a deuterated α-ethylphenethylamine internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.[10]
-
Vortex for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase. This step helps to improve peak shape and compatibility with the LC system.
-
-
Analysis:
-
Inject the supernatant or the reconstituted sample into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for α-Ethylphenethylamine Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Matrix Effect | High | Moderate | Low |
| Recovery | >80%[11] | Variable, typically 60-90% | >85% |
| Cleanliness of Extract | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
Table 2: Typical LC-MS/MS Parameters for α-Ethylphenethylamine Analysis
| Parameter | Setting |
| LC Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 150.1 |
| Product Ions (Q3) | m/z 118.1, m/z 91.1 |
| Internal Standard (d5) | Q1: m/z 155.1, Q3: m/z 123.1 |
Visualizations
Caption: Experimental workflow for the analysis of α-ethylphenethylamine.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. mdpi.com [mdpi.com]
- 8. benthamopen.com [benthamopen.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of 1-phenylbutan-2-amine during storage
This technical support center provides guidance on the storage, handling, and stability of 1-phenylbutan-2-amine (B1195257) to assist researchers, scientists, and drug development professionals in preventing its degradation during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored in a cool, well-ventilated, and dry place. It is recommended to keep the container tightly sealed.[1] Due to its sensitivity to air, storing under an inert atmosphere, such as argon, is advised.[1] For extended storage, refrigeration at 2-8°C is a common practice.[2] Some sources suggest that for analogous compounds, storage at -20°C can significantly enhance stability.[3]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure as a primary amine and a phenethylamine (B48288) derivative, the following degradation routes are plausible:
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of an N-oxide or other oxidative products. The presence of a phenyl group can also be a site for oxidative degradation, potentially leading to products like benzaldehyde (B42025) and benzoic acid, as seen in similar structures.[4][5]
-
Reaction with Carbon Dioxide: Like other primary amines, this compound can react with atmospheric carbon dioxide to form carbamates.
-
Thermal Decomposition: At elevated temperatures, phenethylamine derivatives can decompose, leading to the cleavage of carbon-carbon and carbon-nitrogen bonds.[1] Combustion byproducts may include toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
-
Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to light, particularly UV radiation.
Q3: Are there any known degradation products of this compound?
Specific, experimentally confirmed degradation products of this compound are not well-documented in publicly available literature. However, based on the degradation of structurally related compounds, potential degradation products could include those arising from oxidation and thermal decomposition.
Q4: How can I monitor the stability of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for assessing the purity of this compound and detecting the presence of degradation products.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products that may form under thermal stress. It is crucial to develop and validate a stability-indicating analytical method that can separate the intact compound from any potential degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., color change from colorless to yellow) | Oxidation of the amine. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air.[1] Ensure the storage container is tightly sealed. |
| Inconsistent experimental results or loss of potency | Degradation of the compound due to improper storage or handling. | Verify that the storage conditions are optimal (cool, dry, dark, and under an inert atmosphere).[1] Prepare fresh solutions for each experiment whenever possible. |
| Appearance of new peaks in HPLC or GC-MS analysis | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and confirm the stability-indicating nature of your analytical method.[4] |
| Precipitate formation in solution | Reaction with atmospheric CO2 or other contaminants. | Use high-purity, degassed solvents for preparing solutions. Store solutions in tightly capped vials with minimal headspace. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table provides a general overview of recommended storage conditions to minimize degradation, based on information for this and structurally similar compounds.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C (short-term)[2] -20°C (long-term)[3] | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon)[1] | Prevents oxidation by atmospheric oxygen. |
| Light Exposure | Amber vials or protection from light | Minimizes the risk of photodegradation. |
| Container | Tightly sealed, dry container[1] | Prevents exposure to moisture and atmospheric gases. |
Experimental Protocols
Protocol 1: Forced Degradation Study
To understand the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a dilute solution of hydrochloric acid (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and heat at an elevated temperature (e.g., 60-80°C).
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., in a calibrated oven).
-
Photodegradation: Expose a solution of the compound to a UV light source.
-
Analysis: Analyze the stressed samples at various time points using a suitable analytical method like HPLC or GC-MS to identify and quantify any degradation products formed.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is a common starting point for the analysis of phenethylamine derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and retention for the basic amine.
-
Detection: UV detection at a wavelength where this compound has significant absorbance is appropriate.
-
Method Validation: Once the separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main compound peak.
Visualizations
Caption: Predicted degradation pathways for this compound.
References
Validation & Comparative
Comparative analysis of 1-phenylbutan-2-amine and dextroamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1-phenylbutan-2-amine (B1195257) and the well-characterized psychostimulant, dextroamphetamine. The objective is to present a side-by-side comparison of their chemical properties, pharmacological profiles, and mechanisms of action, supported by available experimental data. This information is intended to aid researchers in understanding the structure-activity relationships and potential therapeutic applications or liabilities of these phenethylamine (B48288) derivatives.
Chemical and Physical Properties
This compound, also known as α-ethylphenethylamine (AEPEA), is a higher homologue of amphetamine. Its chemical structure differs from amphetamine by the substitution of the alpha-methyl group with an ethyl group. Dextroamphetamine is the dextrorotatory enantiomer of amphetamine.
| Property | This compound | Dextroamphetamine |
| IUPAC Name | This compound | (2S)-1-phenylpropan-2-amine |
| Synonyms | α-Ethylphenethylamine (AEPEA), Phenylisobutylamine | d-Amphetamine, (S)-Amphetamine |
| Molecular Formula | C₁₀H₁₅N | C₉H₁₃N |
| Molar Mass | 149.23 g/mol | 135.21 g/mol |
| Chemical Structure | A phenyl group attached to a butane (B89635) backbone with an amine group at the second carbon. | A phenyl group attached to a propane (B168953) backbone with an amine group at the second carbon. |
Pharmacological Profile: A Comparative Overview
Both this compound and dextroamphetamine are classified as central nervous system (CNS) stimulants. Their primary mechanism of action involves the modulation of monoamine neurotransmitters, specifically dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT). They act as releasing agents at the respective monoamine transporters (DAT, NET, and SERT).
A key study directly comparing the in vitro neurochemical effects of this compound (AEPEA) and dextroamphetamine revealed significant differences in their potency and selectivity.[1][2] While both compounds are effective at releasing dopamine and norepinephrine, this compound demonstrates a notably lower potency compared to dextroamphetamine.[1][2] Furthermore, this compound exhibits a greater preference for inducing the release of norepinephrine over dopamine.[1][2]
Monoamine Release Potency (EC₅₀ Values)
The following table summarizes the half-maximal effective concentrations (EC₅₀) for dopamine, norepinephrine, and serotonin release in rat brain synaptosomes. Lower EC₅₀ values indicate greater potency.
| Compound | Dopamine (DAT) Release EC₅₀ (nM) | Norepinephrine (NET) Release EC₅₀ (nM) | Serotonin (SERT) Release EC₅₀ (nM) | Reference |
| This compound (AEPEA) | 273 | 80 | >10,000 | [1] |
| Dextroamphetamine | 24.7 ± 3.1 | 7.2 ± 1.2 | 1757 ± 201 | [3] |
Note: Data for dextroamphetamine is from a comparable study using a similar experimental setup.
These data quantitatively illustrate that dextroamphetamine is significantly more potent than this compound at releasing both dopamine and norepinephrine. Both compounds are very weak serotonin releasing agents.
Mechanism of Action: Monoamine Transporter Modulation
Dextroamphetamine's mechanism of action is well-established. It acts as a substrate for monoamine transporters, leading to a reversal of their function from reuptake to efflux.[4] This results in a significant increase in the synaptic concentrations of dopamine and norepinephrine, which underlies its stimulant effects.[4][5] this compound is also a substrate-type releaser at catecholamine transporters.[1]
Experimental Protocols
The data presented in this guide are typically generated using in vitro assays with isolated nerve terminals (synaptosomes) or cells expressing the specific monoamine transporters.
Monoamine Release Assay
This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes or transporter-expressing cells.
1. Preparation of Synaptosomes/Cells:
-
Brain tissue (e.g., striatum for DAT, hippocampus for NET) is homogenized and subjected to differential centrifugation to isolate synaptosomes.
-
Alternatively, cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured.
2. Radiolabel Loading:
-
Synaptosomes or cells are incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake and accumulation.
3. Drug Incubation:
-
After washing to remove excess radiolabel, the preparations are incubated with varying concentrations of the test compound (e.g., this compound or dextroamphetamine).
4. Measurement of Release:
-
The amount of radioactivity released into the supernatant is quantified using liquid scintillation counting.
5. Data Analysis:
-
The amount of radiolabel released is plotted against the drug concentration, and the EC₅₀ value is determined using non-linear regression analysis.
Summary and Conclusion
This comparative analysis highlights the key structural and pharmacological differences between this compound and dextroamphetamine. While both are monoamine releasing agents, dextroamphetamine is considerably more potent at releasing dopamine and norepinephrine. This compound displays a preference for norepinephrine release and is significantly less potent overall. These differences in potency and selectivity are critical for understanding their potential physiological and behavioral effects. The provided experimental protocols offer a foundation for researchers aiming to conduct further comparative studies on these and related compounds.
References
- 1. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
A Comparative Guide to the Quantification of 1-Phenylbutan-2-amine: HPLC-UV vs. GC-MS
For researchers and professionals in drug development and forensic science, the accurate quantification of psychoactive compounds is paramount. 1-Phenylbutan-2-amine (B1195257), a positional isomer of amphetamine, requires robust analytical methods for its detection and quantification. This guide provides a detailed comparison between a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method, offering insights into their respective performances and applications.
While HPLC-UV provides a straightforward and accessible method for quantification, GC-MS offers superior sensitivity and selectivity, which is crucial for complex matrices or trace-level analysis. The choice of method ultimately depends on the specific requirements of the study, including sample type, required sensitivity, and available instrumentation.
Comparative Performance Data
The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to a GC-MS method for the analysis of amphetamine-type substances, which are structurally related to this compound.
| Parameter | HPLC-UV Method (Representative) | GC-MS Method (Alternative) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 7.88 ng/mL[1] | 0.85 - 2.75 ng/mL[1] |
| Limit of Quantification (LOQ) | ~25 ng/mL | 5 - 10 ng/mL[2] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15%[3] |
| Primary Advantage | Simplicity, lower cost, routine analysis | High sensitivity and selectivity, structural confirmation |
| Primary Limitation | Lower sensitivity, potential for matrix interference | May require derivatization, more complex instrumentation |
Experimental Protocols
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk materials or simple formulations. Due to the compound's weak UV absorption, pre-column derivatization with a UV-active agent like dansyl chloride is often necessary to enhance sensitivity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer at pH 3.0). A typical mobile phase could be a mixture of acetonitrile and water (both containing 0.1% formic acid)[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set according to the derivatizing agent used (e.g., 254 nm for dansyl derivatives).
Sample Preparation (with Derivatization):
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol).
-
To an aliquot of the solution, add a solution of the derivatizing agent (e.g., dansyl chloride in acetone) and a buffer (e.g., sodium bicarbonate solution).
-
Heat the mixture at a specific temperature (e.g., 60 °C) for a set time to ensure complete reaction.
-
After cooling, the derivatized sample is diluted with the mobile phase before injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative that provides high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids. Derivatization is often employed to improve the chromatographic properties of the analyte.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.
Sample Preparation (with Derivatization):
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) and add a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA).
-
Heat the mixture to facilitate the reaction.
-
After cooling, the derivatized sample is ready for injection into the GC-MS system.
Methodology Visualizations
The following diagrams illustrate the workflows for the HPLC-UV and GC-MS methods described.
References
A Comparative Guide to Cross-Validation of Analytical Methods for α-Ethylphenethylamine
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of α-ethylphenethylamine is paramount for regulatory compliance, pharmacokinetic studies, and quality control. The successful transfer and consistent application of analytical methods across different laboratories or analytical platforms necessitate a robust cross-validation process. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the analysis of α-ethylphenethylamine, supported by experimental data and detailed methodologies.
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, on different instruments, or by different analysts.[1] This is crucial when transferring a method from a research and development setting to a quality control laboratory or between collaborating institutions.[1] The primary goal is to ensure the interchangeability of analytical data.
Comparison of Analytical Method Performance
The selection of an analytical method for α-ethylphenethylamine depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of α-ethylphenethylamine and its analogs.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 5-10 ng/mL | 1-5 ng/mL | 0.1-2.5 ng/mL[2][3] |
| Limit of Quantitation (LOQ) | 15-30 ng/mL | 5-15 ng/mL | 0.3-5 ng/mL[2][3] |
| Intra-day Precision (%RSD) | < 3% | < 5% | 1.4-7.9%[3] |
| Inter-day Precision (%RSD) | < 5% | < 10% | 3.1-9.8%[3] |
| Accuracy (Recovery %) | 95-105% | 90-110% | 97-103% |
| Sample Throughput | High | Medium | High |
| Need for Derivatization | No | Yes | No |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the analysis of α-ethylphenethylamine using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for routine quality control applications where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Samples are accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
-
Standard Preparation: A stock solution of α-ethylphenethylamine is prepared in the mobile phase, from which a series of calibration standards are made by serial dilution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is a powerful tool for unequivocal identification, though it requires derivatization for polar compounds like α-ethylphenethylamine.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as one coated with 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Full scan (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
Sample Preparation and Derivatization: To a dried extract of the sample, 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) is added. The mixture is heated at 70 °C for 30 minutes to form the trimethylsilyl (B98337) derivative of α-ethylphenethylamine, which is then injected into the GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, making it ideal for bioanalytical studies and trace-level quantification.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or phenyl-hexyl reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A linear gradient starting from 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for α-ethylphenethylamine would be optimized (e.g., m/z 150.1 → 119.1).
-
Sample Preparation: For biological samples, a protein precipitation with acetonitrile followed by centrifugation is a common approach. For dietary supplements, a simple "dilute-and-shoot" method after extraction with a suitable solvent like methanol (B129727) can be employed.[1][2]
Visualizing the Workflow and Logic
To better understand the experimental processes and the overarching logic of cross-validation, the following diagrams are provided.
Experimental workflow for HPLC analysis.
Experimental workflow for GC-MS analysis.
Experimental workflow for LC-MS/MS analysis.
References
A Comparative Pharmacological Analysis of 1-Phenylbutan-2-amine and its N-Methyl Derivative, N-Methyl-1-phenylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacology of 1-phenylbutan-2-amine (B1195257) (also known as α-ethylphenethylamine or AEPEA) and its N-methylated counterpart, N-methyl-1-phenylbutan-2-amine (MEPEA). Both compounds are analogs of amphetamine and exhibit stimulant properties through their interaction with monoamine transporters. This document synthesizes available experimental data to objectively compare their in vitro and in vivo pharmacological profiles, offering valuable insights for neuropharmacology and drug development research.
Overview of Pharmacological Activity
This compound (AEPEA) and its N-methyl derivative (MEPEA) are potent releasing agents of the catecholamines norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA).[1][2] Their primary mechanism of action involves interacting with the norepinephrine transporter (NET) and the dopamine transporter (DAT) to induce reverse transport, thereby increasing the extracellular concentrations of these neurotransmitters.[1][2]
In vitro studies demonstrate that both compounds are more potent as norepinephrine releasing agents than dopamine releasing agents.[1][2] The N-methylation of this compound to form MEPEA appears to slightly increase its potency as a releasing agent at both NET and DAT.[1][2]
In vivo studies in rats show that both AEPEA and MEPEA produce cardiovascular effects, such as increased blood pressure.[1][2] However, MEPEA also induces significant increases in heart rate and locomotor activity, effects not observed with AEPEA at the tested doses.[1][2] This suggests that N-methylation enhances the central stimulant properties of the parent compound.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological parameters for this compound (AEPEA) and N-methyl-1-phenylbutan-2-amine (MEPEA).
Table 1: In Vitro Monoamine Transporter Releasing Activity
| Compound | Dopamine Transporter (DAT) Release EC50 (nM) | Norepinephrine Transporter (NET) Release EC50 (nM) |
| This compound (AEPEA) | 273 | 80 |
| N-Methyl-1-phenylbutan-2-amine (MEPEA) | 179 | 58 |
Data sourced from Schindler et al., 2021.[1][2]
Table 2: In Vivo Cardiovascular and Locomotor Effects in Rats
| Compound | Dose Range (mg/kg, s.c.) | Significant Increase in Blood Pressure | Significant Increase in Heart Rate | Significant Increase in Locomotor Activity |
| This compound (AEPEA) | 1-10 | Yes | No | No |
| N-Methyl-1-phenylbutan-2-amine (MEPEA) | 1-10 | Yes | Yes | Yes |
Data sourced from Schindler et al., 2021.[1][2]
Experimental Protocols
In Vitro Neurotransmitter Release Assays
The following protocol is a summary of the methodology used to determine the monoamine releasing activity of the subject compounds as described by Schindler et al. (2021).[1]
Objective: To measure the potency of this compound and N-methyl-1-phenylbutan-2-amine to induce the release of [³H]dopamine and [³H]norepinephrine from rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for DAT and hippocampus for NET)
-
[³H]dopamine and [³H]norepinephrine
-
Test compounds (this compound and N-methyl-1-phenylbutan-2-amine)
-
Scintillation counter
-
Synaptosome preparation buffers and reagents
Procedure:
-
Synaptosome Preparation: Rat striatal and hippocampal tissues are homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes.
-
Radiolabeling: Synaptosomes are incubated with either [³H]dopamine or [³H]norepinephrine to allow for uptake of the radiolabeled neurotransmitter.
-
Superfusion: The radiolabeled synaptosomes are transferred to a superfusion apparatus and washed with buffer to establish a stable baseline of radioactivity.
-
Drug Application: Various concentrations of the test compounds are added to the superfusion buffer.
-
Fraction Collection: Superfusate fractions are collected at regular intervals.
-
Quantification: The amount of radioactivity in each fraction is measured using a scintillation counter.
-
Data Analysis: The increase in radioactivity in the superfusate following drug application is used to determine the amount of neurotransmitter release. EC50 values are calculated from the concentration-response curves.
In Vivo Cardiovascular and Locomotor Activity Monitoring
The following protocol summarizes the methodology for assessing the in vivo effects of the compounds in rats, as described by Schindler et al. (2021).[1]
Objective: To measure the effects of this compound and N-methyl-1-phenylbutan-2-amine on blood pressure, heart rate, and locomotor activity in conscious, freely moving rats.
Materials:
-
Male Sprague-Dawley rats
-
Implantable biotelemetry transmitters
-
Data acquisition system
-
Test compounds (this compound and N-methyl-1-phenylbutan-2-amine)
Procedure:
-
Surgical Implantation: Rats are anesthetized, and a biotelemetry transmitter is surgically implanted in the abdominal cavity.
-
Recovery: Animals are allowed to recover from surgery.
-
Acclimation: Rats are acclimated to the testing environment.
-
Baseline Recording: Baseline cardiovascular and activity data are recorded prior to drug administration.
-
Drug Administration: Rats are administered subcutaneous (s.c.) injections of either vehicle or various doses of the test compounds.
-
Data Collection: Blood pressure, heart rate, and locomotor activity are continuously monitored and recorded by the biotelemetry system for a set period following drug administration.
-
Data Analysis: Changes in cardiovascular parameters and locomotor activity from baseline are calculated and compared between drug-treated and vehicle-treated groups.
Visualizations
Caption: Signaling pathway of monoamine releasing agents.
Caption: Experimental workflow for pharmacological comparison.
References
- 1. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylisobutylamine vs. Amphetamine: A Comparative Analysis of In Vivo Stimulant Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the stimulant effects of phenylisobutylamine and amphetamine, supported by experimental data. Phenylisobutylamine, also known as α-ethylphenethylamine (AEPEA), is a structural analog of amphetamine, differing by the substitution of the alpha-methyl group with an ethyl group.[1] While both compounds act as norepinephrine-dopamine releasing agents (NDRAs) and produce stimulant-like effects, notable differences in their potency and neurochemical selectivity have been observed.[1]
Executive Summary
Experimental data reveals that phenylisobutylamine exhibits a lower potency compared to dextroamphetamine.[1] In vitro assays demonstrate that while both compounds are effective releasing agents at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, phenylisobutylamine shows a greater preference for inducing norepinephrine release over dopamine release.[1] In vivo studies in animal models corroborate these findings, with amphetamine producing robust, dose-dependent increases in locomotor activity, while phenylisobutylamine has a less pronounced effect on motor activity at comparable doses.
Data Presentation
In Vitro Monoamine Transporter Release
The following table summarizes the half-maximal effective concentrations (EC50) for phenylisobutylamine and d-amphetamine to induce release at dopamine and norepinephrine transporters. Lower EC50 values indicate higher potency.
| Compound | Dopamine Transporter (DAT) EC50 (nM) | Norepinephrine Transporter (NET) EC50 (nM) |
| Phenylisobutylamine (AEPEA) | 179 - 225 | 58 |
| d-Amphetamine | Potent and efficacious releasing agent | Potent and efficacious releasing agent |
Data for d-Amphetamine is described qualitatively in the source material as a potent and efficacious releasing agent, without specific EC50 values provided in the comparative study.
In Vivo Locomotor Activity in Rats
The table below presents the effects of subcutaneous administration of phenylisobutylamine and d-amphetamine on locomotor activity in rats.
| Compound | Dose Range (mg/kg, s.c.) | Effect on Locomotor Activity |
| Phenylisobutylamine (AEPEA) | 1 - 10 | No significant increase |
| d-Amphetamine | 0.1 - 3.0 | Robust, dose-related increases |
Experimental Protocols
In Vitro Monoamine Transporter Release Assay
Objective: To determine the potency and efficacy of phenylisobutylamine and amphetamine to induce release of dopamine and norepinephrine via their respective transporters.
Methodology:
-
Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, hypothalamus for NET) is homogenized in a sucrose (B13894) solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.
-
Radiolabeled Substrate Incubation: Synaptosomes are pre-loaded with a radiolabeled substrate (e.g., [3H]dopamine or [3H]norepinephrine).
-
Drug Incubation: The synaptosomes are then incubated with varying concentrations of the test compounds (phenylisobutylamine or amphetamine).
-
Quantification of Release: The amount of radiolabeled substrate released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of each compound.
In Vivo Locomotor Activity Assessment
Objective: To compare the effects of phenylisobutylamine and amphetamine on spontaneous motor activity in rats.
Methodology:
-
Animal Model: Adult male rats are used for the study.
-
Habituation: Prior to testing, rats are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Drug Administration: Phenylisobutylamine, amphetamine, or a vehicle control is administered to the rats via a specific route (e.g., subcutaneous injection).
-
Data Collection: The animals are immediately placed back into the activity chambers, which are equipped with infrared beams to automatically track and record horizontal and vertical movements. Data is collected for a predetermined duration (e.g., 60-90 minutes).
-
Data Analysis: The total distance traveled, number of vertical rears, and other locomotor parameters are quantified and compared between the different treatment groups. Statistical analyses are performed to determine dose-dependent effects and significant differences between the compounds.
In Vivo Microdialysis for Dopamine Release
Objective: To measure extracellular dopamine concentrations in specific brain regions (e.g., nucleus accumbens, striatum) following the administration of a stimulant. While direct comparative data for phenylisobutylamine is not available, the following is a standard protocol for assessing amphetamine's effects.
Methodology:
-
Surgical Implantation: A microdialysis guide cannula is surgically implanted into the target brain region of the rat and allowed to recover.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Amphetamine or vehicle is administered to the animal.
-
Post-Drug Collection: Dialysate collection continues for a set period after drug administration to monitor changes in dopamine concentration.
-
Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are typically expressed as a percentage change from the baseline and are compared between treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of phenylisobutylamine and amphetamine at the dopamine synapse.
Caption: Experimental workflows for locomotor activity and monoamine transporter assays.
References
A Comparative Guide to the Validation of a Chiral GC Method for the Enantiomeric Purity of 1-Phenylbutan-2-amine
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is paramount for safety and efficacy. This guide provides a comprehensive validation of a chiral Gas Chromatography (GC) method for determining the enantiomeric purity of 1-phenylbutan-2-amine (B1195257). We offer a detailed comparison with alternative techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), supported by experimental data to aid in selecting the most suitable method for your analytical needs.
Method Performance Comparison
The choice of an analytical method for determining enantiomeric purity is often a trade-off between speed, sensitivity, and the specific requirements of the sample and laboratory instrumentation. Below is a summary of typical performance data for chiral GC, HPLC, and SFC methods for the analysis of this compound and structurally similar chiral amines.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Resolution (Rs) | > 1.5 (baseline separation is common) | > 1.5 (baseline separation is common) | > 2.0 |
| Limit of Detection (LOD) | 1 - 10 pg on column | 0.1 - 1 µg/mL | ~0.1% of the minor enantiomer |
| Limit of Quantitation (LOQ) | 5 - 50 pg on column | 0.3 - 3 µg/mL | ~0.5% of the minor enantiomer |
| Analysis Time | 15 - 45 minutes per sample | 10 - 30 minutes per sample | 3 - 7 minutes per sample |
| Sample Preparation | Derivatization to a volatile analyte is often required. | Dissolution in mobile phase; potential for derivatization. | Dissolution in a suitable solvent (e.g., methanol). |
| Typical Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | n-Hexane/Isopropanol/Diethylamine (B46881) | Supercritical CO₂/Methanol (B129727) with additive |
| Advantages | High sensitivity, high resolution. | Robust and widely applicable, direct analysis is often possible. | Very fast analysis, reduced solvent consumption ("green" chemistry). |
| Disadvantages | Derivatization can be time-consuming and introduce errors. | Longer analysis times compared to SFC, higher solvent consumption. | Requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Here, we provide a comprehensive protocol for the validation of a chiral GC method for this compound, alongside representative protocols for chiral HPLC and SFC.
Chiral Gas Chromatography (GC) Method Validation Protocol
This protocol outlines the steps for the validation of a chiral GC method for the enantiomeric purity of this compound, following derivatization.
1. Derivatization of this compound:
-
Reagent: S-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) is a common chiral derivatizing agent for amines.
-
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a solution of TFAPC.
-
The reaction proceeds to form diastereomeric amides.
-
The resulting diastereomers can be separated on a non-chiral GC column.
-
2. GC-MS Conditions:
-
GC System: Agilent 6890 Series GC or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
3. Validation Parameters (Based on ICH Q2(R2) Guidelines):
-
Specificity: Analyze the diluent, a racemic mixture, and each pure enantiomer to ensure no interference at the retention times of the analytes.
-
Linearity: Prepare a series of at least five concentrations of the minor enantiomer spiked into the major enantiomer. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Range: The range should be established based on the linearity study and should demonstrate acceptable precision and accuracy.
-
Accuracy: Perform recovery studies by spiking the major enantiomer with known concentrations of the minor enantiomer at three levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 5%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters such as oven temperature, flow rate, and injector temperature to assess the method's reliability.
Comparative Chiral HPLC Method Protocol
-
HPLC System: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Comparative Chiral SFC Method Protocol
-
SFC System: A suitable SFC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) on 5 µm silica (B1680970) gel, 150 x 4.6 mm.
-
Mobile Phase: Supercritical CO₂ and Methanol with 0.2% Diethylamine. A gradient of 5% to 40% Methanol over 10 minutes can be a starting point.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for the validation of a chiral analytical method.
Caption: Decision-making logic for selecting a chiral separation method.
Comparative study of the neurochemical effects of phenylalkylamine derivatives
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the neurochemical effects of several key phenylalkylamine derivatives, including amphetamine, methamphetamine, 3,4-methylenedioxymethamphetamine (MDMA), and mescaline. The information is intended for researchers, scientists, and professionals involved in drug development, offering a concise yet comprehensive overview of the differing impacts these compounds have on the central nervous system. The data presented is collated from various experimental studies and is organized for ease of comparison.
Comparative Neurochemical Effects
The primary neurochemical effects of phenylalkylamine derivatives involve their interaction with monoamine neurotransmitter systems, specifically dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). While they share a common structural backbone, subtle molecular differences lead to significant variations in their pharmacological profiles.
Amphetamine vs. Methamphetamine
Both amphetamine and methamphetamine are potent central nervous system stimulants that primarily exert their effects on the dopamine system. However, methamphetamine is generally considered to have a more pronounced and neurotoxic impact.[1] Methamphetamine's chemical structure allows it to cross the blood-brain barrier more readily than amphetamine, leading to a more rapid and intense effect.[2]
Studies have shown that methamphetamine can release approximately five times more dopamine than amphetamine at physiological membrane potentials.[1][2] Furthermore, methamphetamine is a more potent inhibitor of the dopamine transporter (DAT), which prolongs the presence of dopamine in the synapse.[1][3] Chronic use of methamphetamine is associated with significant reductions in DAT density.[1] While both drugs can induce oxidative stress, methamphetamine is more potent in this regard, contributing to its greater neurotoxicity.[1]
| Neurochemical Marker | Amphetamine | Methamphetamine | Key Findings |
| Dopamine (DA) Release | Induces significant DA release. | Releases approximately 5 times more DA than amphetamine.[1][2] | Methamphetamine is a more potent DA releaser. |
| DA Transporter (DAT) Inhibition | Inhibits DAT-mediated DA reuptake. | More potent inhibitor of DAT than amphetamine.[1] | Methamphetamine's stronger inhibition prolongs synaptic DA levels. |
| Serotonin (5-HT) System | Can lead to reductions in SERT levels. | Induces significant and long-lasting depletion of SERT.[1][4] | Methamphetamine has more profound effects on the serotonergic system. |
| Neurotoxicity | Can induce apoptosis at high doses. | A single high dose can induce apoptosis in a significant percentage of striatal neurons.[1] | Methamphetamine exhibits more pronounced neurotoxicity.[1][5] |
MDMA vs. Other Amphetamines
MDMA distinguishes itself from amphetamine and methamphetamine through its potent effects on the serotonin system.[4][6] While methamphetamine is a more potent releaser of dopamine and norepinephrine, MDMA is a more potent releaser of serotonin.[6] This difference in neurochemical action is thought to underlie the distinct behavioral effects of MDMA, often described as entactogenic and euphoric, as opposed to the more classic stimulant effects of amphetamine and methamphetamine.[7]
High and repeated doses of MDMA can cause selective and long-lasting degeneration of 5-HT axon terminals in several brain regions.[4] In contrast, amphetamine and methamphetamine can damage both serotonergic and dopaminergic neurons.[4]
| Feature | Amphetamine/Methamphetamine | MDMA | Key Differences |
| Primary Neurotransmitter Target | Dopamine (DA) and Norepinephrine (NE) | Serotonin (5-HT)[4][6] | MDMA is a more potent 5-HT releaser. |
| Behavioral Effects | Psychomotor stimulation | Entactogenic and euphoric effects[7] | Different subjective experiences are linked to primary neurotransmitter targets. |
| Neurotoxicity | Damage to both dopaminergic and serotonergic neurons.[4] | Selective and persistent lesions of central serotonergic nerve terminals.[4] | MDMA's neurotoxicity is more specific to the serotonin system. |
Mescaline
Mescaline, a naturally occurring psychedelic phenylalkylamine found in the peyote cactus, has a distinct mechanism of action compared to the amphetamine-like derivatives. Its primary effects are attributed to its agonist activity at serotonin 5-HT2A receptors.[8][9] Unlike amphetamine and its derivatives, mescaline has low affinity for monoamine transporters.[10] Mescaline is significantly less potent than other classic hallucinogens like LSD and psilocybin.[9]
| Feature | Amphetamine/Methamphetamine/MDMA | Mescaline |
| Primary Mechanism of Action | Monoamine release and reuptake inhibition | Serotonin 5-HT2A receptor agonism[8][9] |
| Affinity for Monoamine Transporters | High | Low[10] |
| Primary Subjective Effects | Stimulant, euphoric, entactogenic | Psychedelic, hallucinogenic |
Signaling Pathways and Experimental Workflows
To investigate the neurochemical effects of these compounds, researchers employ various experimental techniques. The following diagrams illustrate a key signaling pathway and a common experimental workflow.
Caption: Mechanism of Phenylalkylamine-Induced Dopamine Release.
Caption: Experimental Workflow for In Vivo Microdialysis.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters in the brains of freely moving animals.[11][12]
Objective: To quantify changes in extracellular dopamine and serotonin concentrations in a specific brain region (e.g., striatum or nucleus accumbens) following the administration of a phenylalkylamine derivative.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Phenylalkylamine derivative of interest
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region. Allow the animal to recover from surgery.
-
Probe Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer the phenylalkylamine derivative (e.g., via intraperitoneal injection or through the dialysis probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined period.
-
Neurochemical Analysis: Analyze the collected dialysate samples using HPLC to separate and quantify the concentrations of dopamine, serotonin, and their metabolites.[13]
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the data statistically.
Radioligand Binding Assay for Receptor Affinity
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor or transporter.[14][15]
Objective: To determine the binding affinity (Ki) of a phenylalkylamine derivative for the dopamine transporter (DAT) and serotonin transporter (SERT).
Materials:
-
Brain tissue homogenates or cells expressing the target transporter
-
Radiolabeled ligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT)
-
Unlabeled phenylalkylamine derivative (the competitor)
-
Incubation buffer
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from brain tissue or cultured cells expressing the transporter of interest.
-
Competition Assay: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled phenylalkylamine derivative.
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor drug. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the physiological, behavioral, neurochemical and microglial effects of methamphetamine and 3,4-methylenedioxymethamphetamine in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mescaline - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 1-Phenylbutan-2-amine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral amines such as 1-phenylbutan-2-amine (B1195257) is a critical task. This guide provides a head-to-head comparison of four prominent synthesis routes for this compound: Reductive Amination, the Leuckart Reaction, a Grignard-based multi-step synthesis, and Epoxide Ring-Opening. The comparison focuses on providing a clear overview of the methodologies, quantitative data, and the advantages and disadvantages of each approach to aid in the selection of the most suitable pathway for a given research or development objective.
At a Glance: Comparison of Synthesis Routes
| Parameter | Reductive Amination | Leuckart Reaction | Grignard & Ritter Reactions | Epoxide Ring-Opening |
| Starting Material | 1-Phenyl-2-butanone | 1-Phenyl-2-butanone | Benzyl (B1604629) bromide, Propylene (B89431) oxide | 1-Phenyl-1-butene |
| Key Reagents | Ammonia (B1221849), Reducing agent (e.g., NaBH₃CN) | Ammonium (B1175870) formate (B1220265) or Formamide (B127407) | Mg, Acetonitrile, H₂SO₄, HCl | m-CPBA, Ammonia |
| Typical Yield | Good to Excellent | Moderate to Good | Moderate | Good |
| Reaction Conditions | Mild to moderate | High temperature | Multi-step, varied conditions | Moderate |
| Key Advantages | Good yields, relatively mild conditions, potential for stereoselectivity. | One-pot reaction, inexpensive reagents. | Utilizes readily available starting materials. | Direct introduction of the amine group. |
| Key Disadvantages | Requires a specific ketone precursor, potential for side reactions. | High temperatures, potential for byproduct formation. | Multi-step process, use of strong acids. | Requires synthesis of the epoxide intermediate, regioselectivity can be a concern. |
Route 1: Reductive Amination
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction involves the formation of an imine intermediate from the reaction of a ketone with ammonia, followed by its reduction to the corresponding amine.[2]
Experimental Protocol
A solution of 1-phenyl-2-butanone in methanol (B129727) is treated with an excess of ammonia (often in the form of ammonium acetate). A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then added to the mixture. The reaction is typically stirred at room temperature for 24-48 hours. After an acidic workup to neutralize the excess reducing agent and subsequent extraction and purification, this compound can be isolated.
Logical Relationship Diagram
Route 2: Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] This reaction is typically carried out at high temperatures.[3]
Experimental Protocol
1-Phenyl-2-butanone is heated with an excess of ammonium formate at a temperature of 160-185°C for several hours. During the reaction, water is distilled off. The resulting formamide intermediate is then hydrolyzed by refluxing with a strong acid, such as hydrochloric acid, to yield this compound. The product is then isolated by basification and extraction.
Experimental Workflow
Route 3: Grignard Reaction, Ritter Reaction, and Hydrolysis
This multi-step synthesis begins with the formation of a carbon-carbon bond using a Grignard reagent, followed by the introduction of the nitrogen functionality via a Ritter reaction and subsequent hydrolysis.
Experimental Protocols
Step 1: Grignard Reaction. Benzylmagnesium bromide, prepared from benzyl bromide and magnesium turnings in anhydrous diethyl ether, is reacted with propylene oxide.[5][6] The reaction is typically carried out at low temperatures and then allowed to warm to room temperature. An acidic workup yields 1-phenylbutan-2-ol (B45080).[5]
Step 2: Ritter Reaction. The synthesized 1-phenylbutan-2-ol is then subjected to a Ritter reaction.[7][8] The alcohol is dissolved in a nitrile, such as acetonitrile, and treated with a strong acid, typically concentrated sulfuric acid, at low temperatures.[7] The reaction mixture is stirred for several hours to form N-(1-phenylbutan-2-yl)acetamide.
Step 3: Amide Hydrolysis. The N-acetylated intermediate is hydrolyzed to the final amine product by refluxing with a strong acid, such as hydrochloric acid.[9][10] After cooling, the reaction mixture is basified and the product is extracted with an organic solvent.
Signaling Pathway Diagram
Route 4: Epoxide Ring-Opening
This route involves the synthesis of an epoxide intermediate followed by its ring-opening with ammonia to introduce the amine functionality.
Experimental Protocols
Step 1: Epoxidation. 1-Phenyl-1-butene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) to form 1,2-epoxy-1-phenylbutane.
Step 2: Aminolysis. The synthesized epoxide is then subjected to ring-opening with an excess of ammonia. This is typically carried out in a sealed vessel at elevated temperatures. The use of aqueous ammonia in a solvent like isopropanol (B130326) is common. The reaction yields a mixture of regioisomers, with the desired this compound being one of the products. Purification is required to isolate the target compound.
Logical Relationship Diagram
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Reductive amination offers a direct and often high-yielding approach if the corresponding ketone is readily available. The Leuckart reaction provides a cost-effective, one-pot alternative, albeit with harsh conditions. The multi-step Grignard and Ritter reaction pathway is a viable option when building the carbon skeleton from simpler precursors is necessary. Finally, the epoxide ring-opening route presents another direct method for introducing the amine group, although it requires the prior synthesis of the epoxide and may present challenges in regioselectivity. Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ritter Reaction | NROChemistry [nrochemistry.com]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Comparison Guide: Inter-Laboratory Validation of Analytical Standards for 1-Phenylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 1-phenylbutan-2-amine (B1195257). The data presented is based on a hypothetical inter-laboratory study designed to assess the reproducibility and reliability of these methods for establishing analytical standards.
Introduction to Analytical Validation
This compound is a phenethylamine (B48288) derivative with structural similarities to known stimulants.[1] Accurate and precise analytical methods are essential for its quantification in quality control, impurity profiling, and research settings.[2][3] An inter-laboratory validation, also known as a collaborative study or method transfer, is a critical process to ensure that an analytical method produces comparable and reliable results across different laboratories.[4] This process is fundamental to standardizing analytical procedures for broader use, such as inclusion in pharmacopoeias.[5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7]
This guide compares HPLC-UV and GC-MS methods, outlining their respective protocols and performance characteristics as determined by a simulated multi-laboratory validation study.
Comparison of Analytical Methodologies
Two primary methods were evaluated for the quantitative analysis of this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust technique for the assay and purity assessment of non-volatile and thermally sensitive compounds.[2] Due to the weak chromophore in this compound, derivatization may be employed to enhance UV detection, although direct detection at lower wavelengths is also feasible.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for separating and identifying volatile and semi-volatile compounds.[8] For polar molecules like amines, derivatization is often necessary to improve volatility and chromatographic peak shape.[8][9]
The following sections detail the experimental protocols used in the validation study.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity and concentration of this compound using a reverse-phase HPLC method.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[2]
Reagents and Materials:
-
Reference Standard: Well-characterized this compound of documented purity.[5]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
0.45 µm PTFE syringe filters
Procedure:
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.[2]
-
Sample Solution Preparation (100 µg/mL): Prepare the sample solution using the same procedure as the standard to achieve a nominal concentration of 100 µg/mL.[2]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.[2]
-
Chromatographic Conditions:
-
System Suitability: Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.[4]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound, particularly for impurity profiling.
Instrumentation:
-
A GC system coupled to a mass spectrometer (e.g., single quadrupole) with an Electron Ionization (EI) source.[2]
Reagents and Materials:
-
Reference Standard: Well-characterized this compound.
-
Pyridine (B92270) (Anhydrous)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Ethyl Acetate (GC grade)
Procedure:
-
Standard/Sample Preparation: Accurately weigh 1 mg of the standard or sample into a vial and dissolve in 1 mL of ethyl acetate.
-
Derivatization: Transfer 100 µL of the solution to a clean, dry reaction vial. Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[2]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[2] Cool to room temperature before injection.
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
Inter-Laboratory Study Design and Results
The study involved six hypothetical participating laboratories. Each laboratory received identical, blind samples of this compound at three different concentration levels (80 µg/mL, 100 µg/mL, 120 µg/mL) to analyze using both the HPLC-UV and GC-MS methods. The validation focused on key performance characteristics as defined by ICH guidelines: accuracy, precision (repeatability and reproducibility), linearity, and limit of detection (LOD).[5][7]
Diagram: Inter-Laboratory Validation Workflow
The workflow illustrates the process from the central distribution of samples to the final comparative analysis of results from all participating laboratories.
Caption: Workflow for the inter-laboratory validation study.
Data Presentation: Quantitative Results
The following tables summarize the performance characteristics of each method, averaged across the participating laboratories.
Table 1: HPLC-UV Method Performance Summary
| Validation Parameter | Performance Metric | Result | Acceptance Criteria |
| Accuracy | Mean Recovery (%) | 99.8% | 98.0 - 102.0% |
| Precision | |||
| Repeatability | %RSD (Intra-lab) | 0.85% | ≤ 2.0% |
| Reproducibility | %RSD (Inter-lab) | 1.92% | ≤ 3.0% |
| Linearity | Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Limit of Detection (LOD) | S/N Ratio = 3:1 | 0.5 µg/mL | Reportable |
Table 2: GC-MS Method Performance Summary
| Validation Parameter | Performance Metric | Result | Acceptance Criteria |
| Accuracy | Mean Recovery (%) | 101.1% | 98.0 - 102.0% |
| Precision | |||
| Repeatability | %RSD (Intra-lab) | 1.15% | ≤ 2.0% |
| Reproducibility | %RSD (Inter-lab) | 2.45% | ≤ 3.0% |
| Linearity | Correlation Coefficient (R²) | 0.9991 | ≥ 0.999 |
| Limit of Detection (LOD) | S/N Ratio = 3:1 | 0.1 ng/mL | Reportable |
Diagram: Hierarchy of Analytical Validation Parameters
This diagram illustrates the relationship between different validation characteristics, demonstrating how fundamental parameters support the overall assessment of a method's reliability.
Caption: Logical hierarchy of key analytical validation parameters.
Comparison and Conclusion
Both the HPLC-UV and GC-MS methods demonstrated acceptable performance for the analysis of this compound, meeting predefined acceptance criteria based on international guidelines.[7][10]
-
HPLC-UV showed slightly better inter-laboratory precision (%RSD of 1.92% vs 2.45%), making it highly suitable for routine quality control and assay determination where high throughput and robustness are critical.
-
GC-MS provided a significantly lower limit of detection, highlighting its strength in trace analysis and impurity identification. The requirement for derivatization adds a step to the sample preparation process but provides excellent specificity due to the mass spectrometric detection.[2]
Recommendation:
-
For routine assay and purity testing of bulk this compound, the HPLC-UV method is recommended due to its simplicity, high precision, and robustness.
-
For trace-level impurity analysis or identification of unknown related substances, the GC-MS method is the superior choice because of its enhanced sensitivity and specificity.
The successful inter-laboratory validation of both methods ensures that, when the specified protocols are followed, reliable and reproducible data can be generated across different facilities, thereby establishing a solid foundation for analytical standards of this compound.
References
- 1. Phenylisobutylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the receptor binding profiles of 1-phenylbutan-2-amine (B1195257) and its structurally related analogs. The data presented herein is synthesized from preclinical studies to facilitate an objective comparison of their interactions with key monoamine transporters.
This compound, also known as α-ethylphenethylamine (AEPEA), and its derivatives are compounds of interest due to their structural similarity to well-characterized psychostimulants. Understanding their receptor binding profiles is crucial for elucidating their pharmacological effects and potential therapeutic applications. This guide focuses on their interactions with the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), which are primary targets for many centrally acting drugs.
Comparative Analysis of Monoamine Transporter Inhibition
The following table summarizes the in vitro inhibition of monoamine transporters by this compound and its selected analogs. The data is presented as IC50 values (in nM), which represent the concentration of the compound required to inhibit 50% of the radiolabeled ligand uptake. Lower IC50 values indicate greater potency.
| Compound | Common Name/Acronym | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | Reference(s) |
| This compound | α-Ethylphenethylamine (AEPEA) | >10,000 | >1,000 | 69 | [1] |
| N-Methyl-1-phenylbutan-2-amine | N-Methyl-α-ethylphenethylamine (MEPEA) | >10,000 | >1,000 | 58 (EC50 for release) | [1][2] |
| N,N-Diethyl-1-phenylbutan-2-amine | N,α-Diethylphenethylamine (DEPEA) | >10,000 | 615 | 485 | [1] |
| 1-(1,3-Benzodioxol-5-yl)butan-2-amine | BDB | - | - | - | - |
| N-Methyl-1-(1,3-benzodioxol-5-yl)butan-2-amine | MBDB | 540 (EC50 for release) | >100,000 (EC50 for release) | 3,300 (EC50 for release) | [3] |
The available data indicates that this compound (AEPEA) and its N-methylated analog (MEPEA) are potent inhibitors of the norepinephrine transporter (NET), with significantly less activity at the dopamine transporter (DAT) and negligible effects on the serotonin transporter (SERT) at concentrations up to 10 µM[1]. The N,N-diethyl derivative (DEPEA) shows a more balanced profile with moderate potency at both DAT and NET[1]. For MBDB, the available data on monoamine release suggests a preference for serotonin and norepinephrine release over dopamine[3].
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand uptake inhibition assays. A generalized protocol for such an assay is described below.
Radioligand Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a specific radiolabeled neurotransmitter into cells expressing the corresponding monoamine transporter.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET)[4].
-
Cell culture medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics)[4].
-
Assay buffer (e.g., Krebs-Henseleit buffer)[4].
-
Radiolabeled substrates: [³H]serotonin for SERT, [³H]dopamine for DAT, and [³H]norepinephrine for NET[1].
-
Unlabeled blockers to prevent uptake by non-target transporters[1].
-
Test compounds at various concentrations.
-
96-well microplates[4].
-
Scintillation counter[4].
Procedure:
-
Cell Culture: HEK293 cells expressing the transporter of interest are cultured to near confluency and seeded into 96-well plates[4][5].
-
Assay Incubation: The cell monolayers are washed with assay buffer. Subsequently, the cells are incubated with the assay buffer containing a fixed concentration of the radiolabeled substrate and varying concentrations of the test compound[4].
-
Termination of Uptake: The uptake reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the unbound radioligand[4].
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter[4].
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.
Below is a diagram illustrating the general workflow of a radioligand binding assay, a related technique often used to determine direct binding affinity (Ki values).
Signaling Pathways and Logical Relationships
The interaction of these compounds with monoamine transporters does not directly involve a classical signaling pathway with downstream effectors in the same way a receptor agonist would. Instead, their primary mechanism is the modulation of neurotransmitter levels in the synaptic cleft by inhibiting their reuptake. This altered neurotransmitter concentration then leads to downstream signaling through the respective postsynaptic receptors (e.g., dopamine, norepinephrine, and serotonin receptors).
The logical relationship in these experiments is to determine the potency of a test compound by measuring its ability to compete with a known ligand (the radioligand) for the binding site on the transporter. A more potent compound will displace the radioligand at a lower concentration, resulting in a lower IC50 or Ki value.
The diagram below illustrates the competitive binding principle that underlies these assays.
References
- 1. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Ethyl-N-methylphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Mephedrone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tripod.nih.gov [tripod.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Phenylbutan-2-amine: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Phenylbutan-2-amine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Hazard Identification
Before handling this compound for disposal, it is imperative to be aware of its hazards. According to safety data sheets (SDS), this compound is classified as a hazardous chemical.[1][2][3] Key hazards include:
-
Causes severe skin burns and eye damage.[2]
-
Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
May cause respiratory irritation.[3]
Always consult the specific Safety Data Sheet (SDS) for the this compound in your possession for the most accurate and detailed safety information.[4] Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes:
-
Impermeable gloves.[5]
-
Safety glasses with side-shields or chemical safety goggles.[1][5]
-
A lab coat or other protective clothing to prevent skin contact.[1][5]
-
Use in a well-ventilated area, preferably under a chemical fume hood.[1][6]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and segregation at the point of generation.[4] this compound waste must be treated as hazardous chemical waste .[4]
Key Segregation Principles:
-
Do Not Mix : Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][7]
-
Incompatible Materials : Store this compound waste separately from strong oxidizing agents, acids, and bases to prevent violent reactions.[6][8]
-
Halogenated vs. Non-Halogenated Waste : As this compound does not contain halogens, it should be collected in a designated container for non-halogenated organic waste. Many institutions have separate disposal streams for these categories.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
Step 1: Container Selection and Labeling
-
Select a chemically compatible container for waste collection. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[9][10]
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Corrosive," "Toxic").[7]
Step 2: Waste Accumulation
-
Carefully transfer the this compound waste into the designated container. Avoid splashing or creating aerosols.
-
Place all contaminated consumables, such as gloves, pipette tips, and weighing papers, into the same designated container.[4]
-
Keep the waste container securely closed except when adding waste.[8][11]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][9][11] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]
-
Ensure secondary containment for the waste container to capture any potential leaks.[7][10]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) in an SAA.[9][11] Once these limits are reached, the waste must be removed within three days.[9][11]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[2]
-
Complete any required waste disposal forms or documentation as per your institution's procedures.[11]
-
Do not dispose of this compound down the drain or in regular trash.[7][12] This substance should not be released into the environment.[6]
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your colleagues and supervisor. Follow your institution's established spill cleanup procedures. For small spills, if you are trained and have the appropriate spill kit, you may clean it up using an inert absorbent material. All cleanup materials must be collected and disposed of as hazardous waste.[2][4][6]
Data Presentation: Hazard and Disposal Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to corrosive and toxic properties.[2][3] |
| Primary Hazards | Causes severe skin burns and eye damage, harmful if swallowed or in contact with skin, may cause respiratory irritation.[2][3] | Avoid all direct contact with the substance.[4] |
| Container Type | Labeled, sealed, chemically compatible container (e.g., glass or appropriate plastic).[6][9][10] | Prevents leaks, ensures clear identification, and avoids degradation of the container. |
| Storage Location | Designated Satellite Accumulation Area (SAA).[8][9][11] | Safe, controlled storage prior to pickup by waste management professionals. |
| Disposal Method | Contact a licensed professional waste disposal service or your institution's EHS department.[2] | Ensures compliant and environmentally sound disposal. |
| Incompatible Materials | Strong oxidizing agents, acids, and bases.[6][8] | To prevent dangerous chemical reactions. |
Experimental Protocols and Methodologies
The disposal procedure for this compound does not involve a chemical neutralization or deactivation experiment in a standard laboratory setting. The accepted protocol is based on the principles of waste segregation and containment for disposal by a licensed facility. The methodology is a procedural workflow rather than a chemical experiment.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. odu.edu [odu.edu]
- 12. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 1-Phenylbutan-2-amine
For researchers, scientists, and drug development professionals, the safe handling of 1-Phenylbutan-2-amine (B1195257) is paramount to ensure personal safety and maintain experimental integrity. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans.
Chemical Identifier:
Hazard Summary: this compound is a hazardous chemical that can be harmful if swallowed, inhaled, or comes into contact with skin.[3] It is corrosive and can cause severe skin burns and serious eye damage.[4][5] It may also cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to minimize exposure. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Specifications and Standards |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is required for splash hazards.[6] | Must comply with EN166 (EU) or OSHA 29 CFR 1910.133 standards.[5][6][7] |
| Hand Protection | Chemical-resistant, impermeable gloves.[8] Nitrile or neoprene gloves are recommended.[6] | Inspect gloves prior to use. Check for breakthrough time and compatibility.[4][6] |
| Skin and Body Protection | Laboratory coat.[6] Impermeable protective clothing may be necessary based on the scale of the operation.[8] | A standard laboratory coat should be worn at all times.[6] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[6][8] | If inhalation risk is high, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[6][7][9] |
Operational and Handling Plan
Adherence to a strict operational workflow is critical for minimizing exposure risks.
1. Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is operational.[8]
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Assemble all necessary materials and equipment before handling the chemical.
-
Don all required PPE as detailed in the table above.
2. Handling:
3. First Aid Measures:
-
Skin Contact: Remove all contaminated clothing and footwear immediately. Drench the affected skin with running water for at least 10-15 minutes.[5][8] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[5][8] Wash out the mouth with water and give half a litre of water to drink if the person is conscious.[8] Seek immediate medical attention.[9]
-
Inhalation: Move the person into fresh air.[4] If not breathing, give artificial respiration.[9] Seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect all waste, including empty containers and contaminated disposable PPE, in a clearly labeled, sealed hazardous waste container.[4][10]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]
Visual Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
- 1. This compound [stenutz.eu]
- 2. Phenylisobutylamine - Wikipedia [en.wikipedia.org]
- 3. chemical-label.com [chemical-label.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
